Product packaging for Mephenytoin(Cat. No.:CAS No. 50-12-4)

Mephenytoin

Cat. No.: B154092
CAS No.: 50-12-4
M. Wt: 218.25 g/mol
InChI Key: GMHKMTDVRCWUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mephenytoin is an imidazolidine-2,4-dione (hydantoin) in which the imidazolidine nucleus carries a methyl group at N-3 and has ethyl and phenyl substituents at C-5. An anticonvulsant, it is no longer available in the USA or the UK but is still studied largely because of its interesting hydroxylation polymorphism. It has a role as an anticonvulsant.
This compound is used for the treatment of refractory partial epilepsy. This compound is a solid. This compound belongs to the phenylhydantoins. These are heterocyclic aromatic compounds containing an imiazolidinedione moiety substituted by a phenyl group. This compound is known to target sodium channel protein type 5 subunit alpha. Cytochrome P450 2C19, Cytochrome P450 2C8, Cytochrome P450 2C9, Cytochrome P450 2B6, Cytochrome P450 1A2, and Cytochrome P450 2D6 are known to metabolize this compound. This compound is a hydantoin-derivative anticonvulsant used to control various partial seizures. This compound and oxazolidinedione derivatives are associated with higher incidences of blood dyscrasias compared to other anticonvulsants.
This compound is an Anti-epileptic Agent. The physiologic effect of this compound is by means of Decreased Central Nervous System Disorganized Electrical Activity.
This compound is a heterocyclic organic compound with anticonvulsant property. Although the mechanism of action is not well established, this compound potentially promotes sodium efflux from neurons in motor cortex, and stabilizes the threshold against hyperexcitability caused by excessive stimulation. Thus this agent reduces the membrane sodium gradient and prevents cortical seizure signal spreading. It may cause blood dyscrasias, therefore, this agent was only used after other less toxic anticonvulsants had failed.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1946 and is indicated for epilepsy.
An anticonvulsant effective in tonic-clonic epilepsy (EPILEPSY, TONIC-CLONIC). It may cause blood dyscrasias.
See also: Phenytoin (related).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2 B154092 Mephenytoin CAS No. 50-12-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHKMTDVRCWUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023257
Record name Mephenytoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mephenytoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble in water. One gram dissolves in about 16 ml 95% ethanol., 9.70e-01 g/L
Record name Mephenytoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00532
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MEPHENYTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mephenytoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals

CAS No.

50-12-4
Record name (±)-Mephenytoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mephenytoin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mephenytoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00532
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MEPHENYTOIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mephenytoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mephenytoin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPHENYTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R420KW629U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MEPHENYTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mephenytoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136 to 137 °C, 135 °C
Record name Mephenytoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00532
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MEPHENYTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mephenytoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Mephenytoin's Interaction with Neuronal Sodium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of mephenytoin on neuronal voltage-gated sodium channels (VGSCs). This compound, a hydantoin-derivative anticonvulsant, is structurally and functionally related to phenytoin. Due to a scarcity of direct electrophysiological and binding data for this compound, this guide heavily leverages the extensive research conducted on phenytoin to infer the mechanistic details of this compound's action. The primary mechanism involves the state-dependent blockade of neuronal sodium channels, preferentially binding to the inactivated state. This interaction leads to a use- and voltage-dependent inhibition of high-frequency neuronal firing, a hallmark of epileptic seizures. This document details the quantitative aspects of this interaction, outlines relevant experimental protocols, and provides visual representations of the underlying molecular and experimental workflows.

Introduction

This compound is a hydantoin-class anticonvulsant medication that has been used in the management of epilepsy. Like other drugs in its class, its therapeutic effects are primarily attributed to the modulation of neuronal excitability. The principal molecular target for this action is the voltage-gated sodium channel, a key protein responsible for the initiation and propagation of action potentials in neurons.

This guide will delve into the core mechanism of how this compound interacts with these channels. It is important to note that while the fundamental mechanism is shared with its close analog, phenytoin, quantitative differences may exist. One study has suggested that N3-alkylation of hydantoins, a structural feature of this compound (N-methylated), can significantly decrease the binding affinity to the sodium channel compared to non-alkylated hydantoins like phenytoin[1].

Core Mechanism of Action: State-Dependent Blockade

The anticonvulsant action of this compound is predicated on its ability to selectively inhibit the high-frequency neuronal discharges that characterize seizure activity, with minimal effect on normal, low-frequency firing[2]. This selectivity is achieved through a mechanism known as state-dependent blockade of voltage-gated sodium channels.

Neuronal sodium channels cycle through three primary conformational states:

  • Resting (Closed) State: At hyperpolarized membrane potentials, the channel is closed but available for activation.

  • Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of Na+ ions and generating an action potential.

  • Inactivated State: Shortly after opening, the channel enters a non-conductive inactivated state. It must return to the resting state before it can be opened again.

This compound, like phenytoin, exhibits a much higher affinity for the inactivated state of the sodium channel compared to the resting or open states[2][3]. By binding to and stabilizing the inactivated conformation, this compound slows the recovery of the channel to the resting state. This leads to a prolongation of the neuronal refractory period, effectively filtering out sustained high-frequency firing.

This state-dependent binding results in two key characteristics of this compound's action:

  • Use-Dependence: The blocking effect is more pronounced with more frequent neuronal firing, as a greater proportion of channels will be in the inactivated state.

  • Voltage-Dependence: The block is enhanced at more depolarized membrane potentials, which also favor the inactivated state.

Mephenytoin_Mechanism_of_Action Resting Resting State (Closed) Open Open State (Activated) Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization (Slowed by this compound) Mephenytoin_Bound This compound-Bound Inactivated State Inactivated->Mephenytoin_Bound High Affinity Binding Mephenytoin_Bound->Resting Very Slow Dissociation This compound This compound Electrophysiology_Workflow cluster_prep Preparation cluster_record Recording cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Transfection Solution_Prep Prepare External & Internal Solutions Pipette_Pull Pull & Fill Micropipettes Giga_Seal Form Giga-Ohm Seal Pipette_Pull->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Record_Baseline Record Baseline Sodium Currents Whole_Cell->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Voltage_Protocols Apply Voltage Protocols Apply_this compound->Voltage_Protocols Record_Block Record Blocked Sodium Currents Voltage_Protocols->Record_Block Analyze_Data Analyze Current Traces Record_Block->Analyze_Data Calculate_Params Calculate IC50, Kd, and Kinetic Effects Analyze_Data->Calculate_Params Binding_Site_Logic This compound This compound Pore Channel Pore (Intracellular Side) This compound->Pore Channel_Block Channel Blockade & Stabilization of Inactivated State This compound->Channel_Block Binds to Na_Channel Voltage-Gated Sodium Channel Inactivated_State Inactivated State Conformation Na_Channel->Inactivated_State Depolarization DIVS6 Domain IV - S6 Segment Pore->DIVS6 F1764 Phenylalanine (F1764) DIVS6->F1764 Y1771 Tyrosine (Y1771) DIVS6->Y1771 F1764->Channel_Block Y1771->Channel_Block Inactivated_State->Pore Exposes Binding Site

References

Historical use of Mephenytoin as an anticonvulsant drug

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Historical Use of Mephenytoin as an Anticonvulsant Drug

Abstract

This compound, marketed as Mesantoin, is a hydantoin-derivative anticonvulsant introduced in the late 1940s as a therapeutic alternative for epilepsy, particularly in cases refractory to other treatments.[1] Like its predecessor phenytoin, its primary mechanism of action involves the blockade of voltage-gated sodium channels.[2][3] However, its clinical utility was hampered by a significant toxicity profile, including the potential for fatal blood dyscrasias.[1][4] this compound's metabolism is notable for its genetic polymorphism, primarily mediated by the enzyme CYP2C19, making it a key probe substrate in pharmacogenetic research.[5][6] Though no longer available in the United States or the United Kingdom, its history provides valuable insights into the evolution of antiepileptic drug development, pharmacogenetics, and toxicology.[1][2]

Introduction: A Historical Perspective

The quest for effective epilepsy treatments began in the mid-19th century with the use of bromides, which, while effective, carried a heavy burden of toxicity.[7] Phenobarbital followed in 1912, offering a better therapeutic profile but significant sedative side effects.[7][8] A major breakthrough occurred in 1936 with the discovery of phenytoin by Putnam and Merritt, who utilized a novel animal screening model (the Maximal Electroshock Test) to identify the first non-sedating anticonvulsant.[7][9][10] This success spurred the development of other hydantoin derivatives. This compound (5-Ethyl-3-methyl-5-phenylhydantoin) was introduced approximately a decade after phenytoin, offering an alternative for controlling tonic-clonic and complex-partial seizures, especially in patients who were unresponsive to less toxic agents.[1]

Mechanism of Action

This compound shares its core anticonvulsant mechanism with other hydantoin derivatives like phenytoin. Its primary target is the voltage-gated sodium channel in neuronal cell membranes.[2][11]

During a seizure, neurons exhibit sustained, high-frequency repetitive firing of action potentials. This process is dependent on the rapid cycling of voltage-gated sodium channels between resting, open, and inactive states. This compound exerts its effect by binding preferentially to the inactive state of the sodium channel.[11] This binding stabilizes the channel in its inactive conformation, prolonging the refractory period and making it less likely to return to the resting state from which it can be activated again.[11][12] This action is use-dependent, meaning it is more pronounced in neurons that are firing rapidly. The result is a reduction in the ability of neurons to sustain high-frequency firing, thereby limiting the spread of seizure activity while leaving normal, low-frequency neuronal transmission largely unaffected.[2][3][12]

Mephenytoin_MoA cluster_neuron Presynaptic Neuron cluster_intervention Pharmacological Intervention cluster_effect Therapeutic Effect potential Action Potential (High-Frequency Firing) na_channel Voltage-Gated Na+ Channel potential->na_channel Opens Channel propagation Seizure Propagation na_channel->propagation Na+ Influx stabilization Channel Stabilization (Inactive State) na_channel->stabilization This compound This compound block Blockade This compound->block block->na_channel Binds to Inactive State reduction Reduced Repetitive Firing stabilization->reduction seizure_control Seizure Control reduction->seizure_control

Caption: this compound's mechanism of action on voltage-gated sodium channels.

Pharmacology and Metabolism

This compound is administered as a racemic mixture of (R)- and (S)-enantiomers, each following a distinct metabolic pathway, which has significant clinical and pharmacogenetic implications.[5]

The (S)-enantiomer is stereospecifically hydroxylated at the 4' position of the phenyl ring to form (S)-4'-hydroxythis compound.[5][13] This reaction is almost exclusively catalyzed by the cytochrome P450 enzyme CYP2C19.[5][6] The gene for CYP2C19 is highly polymorphic, leading to wide inter-individual variability in the metabolism of (S)-mephenytoin. Individuals classified as "poor metabolizers" have deficient CYP2C19 activity, leading to slower clearance and potential toxicity.[6]

Conversely, the (R)-enantiomer is primarily metabolized via N-demethylation to 5-ethyl-5-phenylhydantoin (Nirvanol).[2][11] This metabolite is not only pharmacologically active as an anticonvulsant but is also highly toxic and possesses a very long half-life, contributing significantly to both the therapeutic and adverse effects of this compound.[1][2]

Mephenytoin_Metabolism cluster_S (S)-Enantiomer Pathway cluster_R (R)-Enantiomer Pathway racemic Racemic this compound s_this compound (S)-Mephenytoin racemic->s_this compound r_this compound (R)-Mephenytoin racemic->r_this compound cyp2c19 CYP2C19 (Polymorphic) s_this compound->cyp2c19 s_metabolite (S)-4'-hydroxythis compound (Major Metabolite) cyp2c19->s_metabolite 4'-Hydroxylation cyp_other CYP2B6, CYP2C9 r_this compound->cyp_other r_metabolite Nirvanol (5-ethyl-5-phenylhydantoin) cyp_other->r_metabolite N-Demethylation note Nirvanol is a highly toxic and active metabolite with a long half-life. r_metabolite->note

Caption: Metabolic pathways of the (R)- and (S)-enantiomers of this compound.
Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by the rapid absorption of the parent drug and the much slower elimination of its active metabolite, Nirvanol. This long half-life of Nirvanol allows for stable blood levels but also contributes to its cumulative toxicity.[14]

ParameterThis compound (Parent Drug)Nirvanol (Active Metabolite)Reference(s)
Time to Peak (Tmax) ~1-2 hours-[2][14]
Biological Half-Life (T½) ~7 hours~95 - 144 hours[2][3][14]
Therapeutic Serum Level 25 - 40 µg/mL (combined drug and metabolite)25 - 40 µg/mL (combined drug and metabolite)
Primary Metabolism N-demethylation & 4'-Hydroxylation-[2][5]

Clinical Application and Efficacy

This compound was indicated for the treatment of generalized tonic-clonic (grand mal) seizures and complex-partial (psychomotor) seizures. Due to its significant potential for toxicity, it was generally reserved for patients who were refractory to safer anticonvulsants like phenytoin and phenobarbital.[4]

PopulationInitial Daily DoseMaintenance Daily DoseReference(s)
Adults 50 - 100 mg200 - 600 mg (up to 800 mg) in 3 divided doses
Children 50 - 100 mg100 - 400 mg in 3 divided doses

Toxicology and Adverse Effects

The clinical use of this compound was severely limited by its toxicity, which was considered greater than that of phenytoin.[4] The most significant risk was the development of potentially fatal blood dyscrasias, including neutropenia, agranulocytosis, and aplastic anemia, estimated to occur in up to 1% of patients.[1]

SystemSevere/Serious Adverse EffectsCommon/Less Serious Adverse EffectsReference(s)
Hematologic Agranulocytosis, Leukopenia, Neutropenia, Thrombocytopenia, Aplastic AnemiaEosinophilia[4]
Dermatologic Stevens-Johnson Syndrome, Exfoliative DermatitisRash
CNS Coma, Seizures (in overdose), HallucinationsDrowsiness, Ataxia, Dizziness, Irritability, Insomnia, Slurred Speech[4][15]
Hepatic Jaundice, Elevated Liver Function Tests-[15]
Other Lymphadenopathy, Pulmonary FibrosisNausea, Vomiting, Gingival Hyperplasia

Decline and Withdrawal from Market

This compound is no longer commercially available in the US or the UK.[1][2] While its significant toxicity, particularly the risk of fatal blood dyscrasias, made it a second- or third-line agent, the official reason for its discontinuation was not cited as safety or effectiveness by the FDA.[1][16][17] In 2000, the manufacturer Novartis discontinued the product.[17] Often, drugs are withdrawn for commercial reasons when they are superseded by newer, safer, and more effective alternatives, rendering them obsolete and unprofitable.[18][19] The availability of a wide range of anticonvulsants with better safety profiles ultimately led to the decline of this compound's clinical use.

Experimental Protocols

In Vivo Anticonvulsant Screening: The Maximal Electroshock (MES) Test

The discovery of hydantoin anticonvulsants was enabled by the development of systematic in vivo screening models. The Maximal Electroshock (MES) test in rodents was a cornerstone for identifying drugs effective against generalized tonic-clonic seizures.[20][21]

Objective: To identify compounds that prevent seizure spread.

Methodology:

  • Animal Model: Typically mice or rats are used.[20]

  • Drug Administration: The test compound (e.g., this compound) is administered to a group of animals, often intraperitoneally (i.p.) or orally (p.o.). A control group receives the vehicle.

  • Stimulation: At the time of expected peak drug effect, a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes. The current is suprathreshold, sufficient to induce a maximal seizure in control animals.

  • Endpoint Observation: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered a positive result, indicating anticonvulsant activity.[20]

  • Data Analysis: The efficacy of the drug is often expressed as the dose required to protect 50% of the animals from the endpoint (the ED50).

MES_Workflow start Start animal_prep Animal Acclimation (e.g., Mice, Rats) start->animal_prep grouping Divide into Groups (Control vs. Test) animal_prep->grouping admin Administer Vehicle (Control) or this compound (Test) grouping->admin wait Wait for Peak Drug Effect admin->wait stim Apply Suprathreshold Electrical Stimulus wait->stim observe Observe Seizure Response stim->observe endpoint Endpoint: Tonic Hindlimb Extension? observe->endpoint protect Protection Observed (Endpoint Absent) endpoint->protect No no_protect No Protection (Endpoint Present) endpoint->no_protect Yes analyze Data Analysis (Calculate ED50) protect->analyze no_protect->analyze end End analyze->end Metabolism_Assay_Workflow start Start prep Prepare Incubation Mixture: - CYP2C19 Enzyme Source - Buffer (pH 7.4) - (S)-Mephenytoin (Substrate) start->prep preincubate Pre-incubate at 37°C prep->preincubate initiate Initiate Reaction (Add NADPH System) preincubate->initiate incubate Incubate at 37°C (Linear Range) initiate->incubate terminate Terminate Reaction (Add Quenching Solvent) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate Kinetic Parameters (Km, Vmax) analyze->calculate end End calculate->end

References

The Pivotal Role of Nirvanol as the Active Metabolite of Mephenytoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephenytoin, a hydantoin anticonvulsant, exerts its therapeutic effects primarily through its active metabolite, Nirvanol (5-ethyl-5-phenylhydantoin). This technical guide provides an in-depth analysis of the metabolic activation of this compound and the central role of Nirvanol in its anticonvulsant activity. We will explore the pharmacokinetics, pharmacodynamics, mechanism of action, and toxicological profile of both compounds, with a focus on quantitative data and detailed experimental methodologies. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

This compound was introduced as an anticonvulsant agent several decades ago.[1] While effective in controlling certain types of seizures, its clinical use has been limited due to a narrow therapeutic index and the risk of severe adverse effects.[1][2] A critical aspect of this compound's pharmacology is its biotransformation into the active metabolite, Nirvanol.[3][4] Understanding the distinct and overlapping properties of this compound and Nirvanol is paramount for comprehending the drug's overall clinical profile and for the development of safer and more effective antiepileptic therapies.

Metabolism of this compound to Nirvanol

The primary metabolic pathway for this compound is N-demethylation to form Nirvanol.[4] This conversion is a crucial step, as Nirvanol is not only pharmacologically active but also possesses a significantly longer half-life than its parent compound.[4][5]

This compound is administered as a racemic mixture of (S)- and (R)-enantiomers, and its metabolism is stereoselective. The (S)-enantiomer is primarily hydroxylated at the 4'-position of the phenyl ring by the cytochrome P450 enzyme CYP2C19.[6][7] Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in the metabolism of (S)-Mephenytoin, categorizing individuals as poor, intermediate, or extensive metabolizers.[6][8] The (R)-enantiomer of this compound is predominantly N-demethylated to form Nirvanol.[9]

Metabolism This compound This compound (Racemic Mixture) S_this compound (S)-Mephenytoin This compound->S_this compound R_this compound (R)-Mephenytoin This compound->R_this compound Hydroxythis compound 4'-Hydroxy- This compound (Inactive) S_this compound->Hydroxythis compound Hydroxylation Nirvanol Nirvanol (Active Metabolite) R_this compound->Nirvanol CYP2C19 CYP2C19 CYP2C19->S_this compound N_Demethylation N-Demethylation N_Demethylation->R_this compound

Pharmacokinetics of this compound and Nirvanol

The pharmacokinetic profiles of this compound and Nirvanol differ substantially, with Nirvanol's prolonged half-life leading to its accumulation and predominance during chronic therapy.[4][5] This accumulation is a key factor in both the therapeutic efficacy and the potential toxicity of this compound treatment.[4]

ParameterThis compoundNirvanolReference
Mean Plasma Half-life (t½) ~7 - 17 hours~96 - 114 hours[5][10]
Time to Peak Concentration (Tmax) ~1 hour-[10]
Mean Steady-State Level (400 mg/day) 1.5 µg/mL18 µg/mL[5][11]
Protein Binding (unbound fraction) ~39% (saliva)~27% (saliva)[10]
Enantiomer-Specific PharmacokineticsR-Nirvanol (R-PEH)Reference
Half-life (chronic administration) 77.7 - 175.8 hours[9]
Mean Urinary Recovery (steady state) 86.6% (unchanged)[9]

Pharmacodynamics and Anticonvulsant Activity

Both this compound and Nirvanol possess intrinsic anticonvulsant properties.[3] However, due to its accumulation, Nirvanol is considered the major contributor to the overall antiepileptic effect during long-term treatment.[3][4] The anticonvulsant activity is often evaluated using the Maximal Electroshock Seizure (MES) test in animal models.[3]

CompoundMES ED50 (mice, i.p.)Time PointReference
This compound 42 mg/kg30 min[3]
35 mg/kg2 hr[3]
Nirvanol 23 mg/kg30 min[3][12]
30 mg/kg2 hr[3][12][13]

Mechanism of Action

Hydantoin anticonvulsants, including this compound and its active metabolite Nirvanol, primarily exert their effects by modulating voltage-gated sodium channels in neurons.[14] By binding to the sodium channels in their inactivated state, they slow the rate of recovery of these channels, thereby limiting the repetitive firing of action potentials that is characteristic of seizures.[14] This action reduces the spread of seizure activity within the brain.

MechanismOfAction Nirvanol Nirvanol Na_Channel Na_Channel Nirvanol->Na_Channel Inactivation Stabilizes Inactive State Reduced_Firing Reduced Neuronal Excitability Inactivation->Reduced_Firing Seizure_Suppression Seizure Suppression Reduced_Firing->Seizure_Suppression Action_Potential Action_Potential Action_Potential->Na_Channel Depolarization Na_Channel->Inactivation Vesicle_Fusion Vesicle_Fusion Na_Channel->Vesicle_Fusion Ca²⁺ Influx Glutamate_Release Glutamate_Release Vesicle_Fusion->Glutamate_Release

Toxicity and Adverse Effects

A significant concern with this compound therapy is the toxicity associated with its metabolite, Nirvanol.[1][4] Nirvanol has been linked to potentially fatal blood dyscrasias, including aplastic anemia, in a small percentage of patients.[1][2] Hypersensitivity reactions, manifesting as rash, fever, and organ involvement, are also a serious risk.[15][16]

The proposed mechanism for these hypersensitivity reactions involves the bioactivation of the drug to reactive metabolites. These metabolites can covalently bind to cellular macromolecules, forming neoantigens that trigger an immune response.[16]

ToxicityPathway This compound This compound Reactive_Metabolite Reactive Metabolite (e.g., Arene Oxide) This compound->Reactive_Metabolite Bioactivation (CYP450) Protein_Adduct Protein Adduct (Neoantigen) Reactive_Metabolite->Protein_Adduct Covalent Binding Immune_System Immune System Activation Protein_Adduct->Immune_System Hypersensitivity Hypersensitivity Reaction (Rash, Fever, Organ Damage) Immune_System->Hypersensitivity Blood_Dyscrasia Blood Dyscrasias (e.g., Aplastic Anemia) Immune_System->Blood_Dyscrasia

Experimental Protocols

Maximal Electroshock Seizure (MES) Test

This widely used preclinical model assesses the ability of a compound to prevent the spread of seizures.

  • Animals: Male CF-1 mice or Sprague-Dawley rats.

  • Apparatus: An electroshock device capable of delivering a 60 Hz alternating current. Corneal electrodes are used for stimulus delivery.

  • Procedure:

    • Administer the test compound (this compound or Nirvanol) or vehicle control, typically via intraperitoneal (i.p.) injection.

    • At the time of predicted peak effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of each animal.

    • Position the corneal electrodes, moistened with saline, on the eyes.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered a protective effect. The ED50 (the dose that protects 50% of the animals) is then calculated.

Quantification of this compound and Nirvanol in Biological Matrices

Gas-liquid chromatography (GLC) is a common method for the simultaneous determination of this compound and Nirvanol in plasma or serum.

  • Sample Preparation:

    • To a known volume of plasma or serum, add an internal standard (e.g., 5-(p-methylphenyl)-5-phenylhydantoin).

    • Perform a liquid-liquid extraction with an organic solvent (e.g., dichloromethane) to isolate the analytes from the biological matrix.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., a solution of trimethylphenylammonium hydroxide in methanol) to improve the chromatographic properties of the analytes.

  • GLC Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a flame ionization detector (FID).

    • Use a capillary column suitable for the separation of these compounds (e.g., a cross-linked methyl silicone column).

    • Employ a temperature program to achieve optimal separation of this compound, Nirvanol, and the internal standard.

  • Quantification: Determine the concentrations of this compound and Nirvanol by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared with known concentrations of the compounds.

ExperimentalWorkflow

Conclusion

Nirvanol is unequivocally the principal active moiety responsible for the anticonvulsant effects of this compound during chronic administration. Its long half-life and accumulation necessitate careful consideration in therapeutic drug monitoring and dose adjustments. The stereoselective metabolism of this compound, largely dependent on CYP2C19, introduces significant inter-patient variability in drug response and toxicity. The potential for serious adverse effects, mediated by reactive metabolites of Nirvanol, underscores the importance of vigilant clinical monitoring. For drug development professionals, the story of this compound and Nirvanol serves as a compelling case study on the profound impact of active metabolites on a drug's overall efficacy and safety profile. Future research in this area could focus on the development of novel hydantoin derivatives with improved metabolic stability and reduced potential for bioactivation to toxic intermediates.

References

An In-depth Technical Guide on the Genetic Polymorphism of S-mephenytoin 4'-hydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxylation of the S-enantiomer of the anticonvulsant drug mephenytoin at the 4' position is a key metabolic pathway governed by the cytochrome P450 enzyme, CYP2C19.[1] This enzymatic reaction is subject to significant interindividual variability due to genetic polymorphisms in the CYP2C19 gene.[1] These genetic variations lead to distinct metabolic phenotypes, classifying individuals as poor, intermediate, normal (extensive), rapid, or ultrarapid metabolizers.[2][3] Understanding this polymorphism is critical in clinical pharmacology and drug development, as CYP2C19 metabolizes a wide array of clinically important drugs, including proton pump inhibitors, antidepressants, and antiplatelet agents like clopidogrel.[2][4] This guide provides a comprehensive overview of the genetic basis of S-mephenytoin 4'-hydroxylation, including allele frequencies, genotype-phenotype correlations, and detailed experimental protocols for its assessment.

Genetic Basis of S-mephenytoin 4'-hydroxylation

The primary enzyme responsible for the stereospecific 4'-hydroxylation of S-mephenytoin is CYP2C19, a member of the cytochrome P450 superfamily.[1][5] The CYP2C19 gene is highly polymorphic, with numerous alleles that can alter enzyme function.[2] These alleles are categorized based on their impact on enzyme activity: normal function, increased function, decreased function, and no function.[2] An individual's combination of these alleles, or diplotype, determines their predicted metabolic phenotype.[2]

Key CYP2C19 Alleles and Their Functional Consequences:
  • CYP2C191 : This is the wild-type allele, associated with normal enzyme function.[6][7] Individuals homozygous for this allele (1/*1) are classified as normal metabolizers.[8][9]

  • CYP2C19*2 : A loss-of-function allele that results in an aberrant splice site, leading to a truncated, non-functional protein.[10] It is a common cause of the poor metabolizer phenotype.

  • CYP2C19*3 : This loss-of-function allele contains a premature stop codon, also resulting in a non-functional enzyme.[7]

  • CYP2C19*17 : An increased-function allele characterized by a single nucleotide polymorphism in the promoter region, which leads to increased transcription and higher enzyme activity.[6][7] Individuals carrying this allele may be rapid or ultrarapid metabolizers.[3]

Genotype to Phenotype Classification

The combination of an individual's two CYP2C19 alleles determines their metabolizer phenotype. The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides guidelines for translating genotypes to phenotypes.[11]

PhenotypeDescriptionExample Genotypes (Diplotypes)
Ultrarapid Metabolizer (UM) Increased enzyme activity, leading to faster metabolism of substrates.17/17
Rapid Metabolizer (RM) Increased enzyme activity.1/17
Normal Metabolizer (NM) Normal enzyme activity. Previously referred to as Extensive Metabolizer (EM).1/1
Intermediate Metabolizer (IM) Decreased enzyme activity.1/2, 1/3, 2/17
Poor Metabolizer (PM) Little to no enzyme function, leading to significantly reduced metabolism.2/2, 2/3, 3/3

Data Presentation

Table 1: Frequencies of Major CYP2C19 Alleles in Different Ethnic Populations
PopulationCYP2C192 Frequency (%)CYP2C193 Frequency (%)CYP2C19*17 Frequency (%)
East Asian28.4 - 31.06[12][13]4.61 - 6.0[12][13]3.7 - 5.5[12]
South Asian31.8[12]-5.5[12]
European (Caucasian)15.0 - 17.0[13]< 1.0[9]21.4 - 21.7[12]
African American17.5[12]< 1.0[9]22.0[12]
Hispanic/Latino--15.8[12]
Middle Eastern11.9[12]-21.7[12]

Note: Frequencies can vary between subpopulations within these broad ethnic categories.

Table 2: Predicted Phenotype Frequencies Based on Genotype
PopulationPoor Metabolizer (PM) (%)Intermediate Metabolizer (IM) (%)Normal Metabolizer (NM) (%)Ultrarapid/Rapid Metabolizer (UM/RM) (%)
East Asian~13.06 - 20[1][13]~45.21[13]~41.73[13]Low
European (Caucasian)2 - 5[8][11]~30[9]~43[9]~26 (1/17 and 17/17)[12]
African American4[8]--High
Saudi Arabian0.4[14]14.9[14]77.6 (as EM)[14]7.0[14]
Table 3: Enzyme Kinetics of S-mephenytoin 4'-hydroxylation by CYP2C19 Variants
CYP2C19 VariantVmax (pmol/min/pmol P450)Km (µM)Intrinsic Clearance (Vmax/Km)
Wild-Type (1)Varies by expression system5.42 (for omeprazole)[15]-
D256N (26)50% decrease vs. Wild-Type-76% decrease vs. Wild-Type

Note: Quantitative kinetic data for S-mephenytoin hydroxylation by specific CYP2C19 variants is limited and can vary based on the experimental system. The data for the D256N variant illustrates a significant decrease in enzyme activity.[15] The Michaelis-Menten equation, V = (Vmax * [S])/(Km + [S]), describes the relationship between reaction velocity (V), maximum velocity (Vmax), Michaelis constant (Km), and substrate concentration ([S]).[16]

Experimental Protocols

Genotyping of CYP2C19

Objective: To identify the specific alleles (e.g., *1, *2, *3, *17) present in an individual's CYP2C19 gene.

Methodology: Polymerase Chain Reaction - Restriction Fragment Length Polymorphism (PCR-RFLP)

This is a common and established method for detecting known single nucleotide polymorphisms (SNPs).

Protocol Outline:

  • DNA Extraction:

    • Collect a whole blood sample in an EDTA or ACD tube, or use a buccal swab kit.[17][18]

    • Extract genomic DNA using a standard commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit).

    • Quantify the extracted DNA and assess its purity using spectrophotometry (A260/A280 ratio).

  • PCR Amplification:

    • Design or obtain primers flanking the polymorphic region of interest for each allele (e.g., the G681A mutation for CYP2C19*2).

    • Set up a PCR reaction with the extracted DNA, primers, Taq polymerase, dNTPs, and PCR buffer.

    • Perform PCR using a thermal cycler with optimized annealing and extension temperatures and times.[19]

  • Restriction Enzyme Digestion:

    • Select a restriction enzyme that specifically recognizes and cuts the DNA sequence of either the wild-type or the mutant allele. For CYP2C19*2, the SmaI enzyme is often used.

    • Incubate the PCR product with the chosen restriction enzyme at its optimal temperature for a sufficient duration.

  • Gel Electrophoresis:

    • Run the digested PCR products on an agarose gel stained with an intercalating dye (e.g., ethidium bromide).

    • Include a DNA ladder to determine the size of the fragments.

    • Visualize the DNA fragments under UV light. The pattern of fragments will indicate the genotype:

      • **Homozygous wild-type (1/1): One band (uncut PCR product).

      • **Homozygous mutant (2/2): Two smaller bands (cut PCR product).

      • **Heterozygous (1/2): Three bands (uncut, and two cut fragments).

Alternative Methodologies: Real-time PCR with allele-specific probes (e.g., TaqMan assays) is a faster and more high-throughput method.[7][17][20] DNA sequencing can also be used to identify both known and novel variants.[19]

Phenotyping with S-mephenytoin

Objective: To determine an individual's metabolic capacity for S-mephenytoin 4'-hydroxylation in vivo.

Methodology: Probe Drug Administration and Urinary Metabolite Analysis

Protocol Outline:

  • Subject Preparation:

    • Ensure subjects are healthy volunteers and have abstained from any medication known to induce or inhibit CYP2C19 for at least one week.

    • Obtain informed consent.

  • Drug Administration:

    • Administer a single oral dose of 100 mg racemic this compound.[21]

  • Urine Collection:

    • Collect all urine produced over an 8-hour period following drug administration.[21][22]

    • Measure the total volume of urine collected.

    • Store urine samples at -20°C until analysis. It is recommended to process urine samples shortly after collection to avoid degradation of metabolites.[23]

  • Sample Analysis (Gas Chromatography/Mass Spectrometry - GC/MS):

    • Thaw urine samples and take an aliquot for analysis.

    • Add an internal standard.

    • Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to deconjugate metabolites.

    • Extract the drug and metabolite from the urine using a suitable organic solvent (e.g., ether-dichloromethane).

    • Evaporate the organic solvent and derivatize the residue to make the analytes volatile for GC analysis.

    • Inject the derivatized sample into a GC/MS system.

    • Quantify the amount of 4'-hydroxythis compound in the urine.[24]

  • Phenotype Determination:

    • Calculate the percentage of the administered this compound dose excreted as 4'-hydroxythis compound.

    • A log10 value of the percentage of the dose excreted as the 4'-hydroxy metabolite of less than 0.3 is typically used to classify an individual as a poor metabolizer (PM).[22] Extensive metabolizers (EMs) will have values above this threshold.

Mandatory Visualizations

Signaling Pathways and Workflows

Metabolic Pathway of S-mephenytoin cluster_0 Metabolism S_this compound S-mephenytoin Metabolite 4'-hydroxy-S-mephenytoin S_this compound->Metabolite 4'-hydroxylation Enzyme CYP2C19 (S-mephenytoin 4'-hydroxylase) Enzyme->S_this compound

Caption: Metabolic activation of S-mephenytoin by CYP2C19.

CYP2C19 Genotyping Workflow (PCR-RFLP) Start Blood/Saliva Sample DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction PCR PCR Amplification of CYP2C19 Target Region DNA_Extraction->PCR Digestion Restriction Enzyme Digestion PCR->Digestion Gel Agarose Gel Electrophoresis Digestion->Gel Analysis Genotype Determination (e.g., 1/1, 1/2, 2/2) Gel->Analysis

Caption: Workflow for determining CYP2C19 genotype via PCR-RFLP.

Genotype to Phenotype Logical Relationship cluster_genotype Genotype (Diplotype) cluster_phenotype Predicted Phenotype g_UM 17/17 p_UM Ultrarapid Metabolizer g_UM->p_UM g_RM 1/17 p_RM Rapid Metabolizer g_RM->p_RM g_NM 1/1 p_NM Normal Metabolizer g_NM->p_NM g_IM 1/2, 1/3, 2/17 p_IM Intermediate Metabolizer g_IM->p_IM g_PM 2/2, 2/3, 3/3 p_PM Poor Metabolizer g_PM->p_PM

Caption: Relationship between CYP2C19 genotype and metabolizer phenotype.

References

In-Vitro Models for Studying Mephenytoin's Neuroprotective Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin, a hydantoin-class anticonvulsant, has been utilized in the management of epilepsy. Hydantoin derivatives, such as the more extensively studied phenytoin, are known to exert their effects primarily through the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and limits the propagation of seizure activity.[1][2][3] While the anticonvulsant properties of this compound are established, its potential neuroprotective effects remain a less explored area of research. This technical guide provides an in-depth overview of suitable in-vitro models and experimental protocols for investigating the neuroprotective capabilities of this compound.

Given the limited direct research on this compound's neuroprotective effects, this guide extrapolates from the known mechanisms of hydantoin anticonvulsants and established in-vitro methodologies for assessing neuroprotection. The focus is on two primary mechanisms of neuronal injury relevant to neurological disorders: excitotoxicity and oxidative stress.[4][5]

Core Concepts in this compound's Potential Neuroprotection

The primary mechanism of action for hydantoins involves the modulation of voltage-gated sodium channels.[3] This action is anticipated to be the foundation of this compound's neuroprotective effects by preventing excessive neuronal firing and subsequent glutamate release, a key initiator of excitotoxic cascades. Furthermore, by mitigating excitotoxicity, this compound may indirectly curb the downstream oxidative stress and apoptotic pathways.

In-Vitro Models for Assessing Neuroprotection

A variety of in-vitro models can be employed to investigate the neuroprotective effects of this compound. The choice of model depends on the specific research question and the desired level of complexity.

1. Primary Neuronal Cultures: Primary cultures of neurons from specific brain regions, such as the hippocampus or cortex, offer a high degree of biological relevance. These cultures can be subjected to insults that mimic neurodegenerative conditions.

2. Neuronal Cell Lines: Immortalized cell lines, such as the human neuroblastoma SH-SY5Y line or the mouse hippocampal HT22 line, provide a more homogenous and reproducible system for initial screening and mechanistic studies.[6][7] These cell lines are well-characterized for their responses to various neurotoxic stimuli.

Models of Neuronal Injury:

  • Glutamate-Induced Excitotoxicity: Excessive activation of glutamate receptors leads to an influx of calcium ions, triggering a cascade of neurotoxic events.[8][9][10] This can be modeled in vitro by exposing neuronal cultures to high concentrations of glutamate.

  • Oxidative Stress Models: Oxidative stress, a common factor in many neurodegenerative diseases, can be induced by agents such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[5][11] These models allow for the assessment of a compound's ability to mitigate oxidative damage.

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective properties of this compound in vitro.

Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

Objective: To determine the ability of this compound to protect SH-SY5Y cells from glutamate-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Glutamate solution

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.

  • Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control group.

  • Induction of Excitotoxicity: Induce neurotoxicity by adding glutamate to a final concentration of 5-10 mM. Include a control group with no glutamate and a group with glutamate and vehicle.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Assessment of Cytotoxicity (LDH Assay):

    • Collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

Protocol 2: Evaluation of Protection against Oxidative Stress in Primary Cortical Neurons

Objective: To assess this compound's ability to protect primary cortical neurons from hydrogen peroxide (H₂O₂)-induced oxidative stress.

Materials:

  • Primary cortical neurons (e.g., from embryonic day 18 rat pups)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Hydrogen peroxide (H₂O₂) solution

  • This compound stock solution

  • Fluorescent probes for Reactive Oxygen Species (ROS) (e.g., DCFDA) and mitochondrial membrane potential (e.g., TMRE)

  • Caspase-3/7 activity assay kit

Procedure:

  • Neuron Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated plates.

  • Pre-treatment: After 7-10 days in vitro, pre-treat the neurons with various concentrations of this compound for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM to induce oxidative stress.

  • Incubation: Incubate for 24 hours.

  • Measurement of ROS Production:

    • Load the cells with DCFDA dye.

    • Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope.

  • Assessment of Mitochondrial Membrane Potential:

    • Load the cells with TMRE dye.

    • Measure the fluorescence intensity.

  • Measurement of Apoptosis (Caspase-3/7 Activity):

    • Perform the caspase-3/7 activity assay according to the manufacturer's protocol.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability and Cytotoxicity in Glutamate-Treated SH-SY5Y Cells

Treatment GroupThis compound Conc. (µM)Cell Viability (% of Control)LDH Release (% of Maximum)
Control0100 ± 5.25.1 ± 1.3
Glutamate (5 mM)045.3 ± 4.185.7 ± 6.8
Glutamate + this compound152.1 ± 3.978.4 ± 5.5
Glutamate + this compound1068.9 ± 4.555.2 ± 4.9
Glutamate + this compound5085.4 ± 5.025.8 ± 3.7
Glutamate + this compound10092.7 ± 4.815.3 ± 2.9

Data are presented as mean ± SD and are illustrative.

Table 2: Effect of this compound on Oxidative Stress Markers and Apoptosis in H₂O₂-Treated Primary Cortical Neurons

Treatment GroupThis compound Conc. (µM)ROS Levels (Fold Change)Mitochondrial Potential (% of Control)Caspase-3/7 Activity (Fold Change)
Control01.0 ± 0.1100 ± 6.11.0 ± 0.2
H₂O₂ (100 µM)04.2 ± 0.538.7 ± 4.35.8 ± 0.7
H₂O₂ + this compound103.1 ± 0.455.2 ± 5.04.1 ± 0.5
H₂O₂ + this compound501.8 ± 0.378.9 ± 6.22.3 ± 0.3
H₂O₂ + this compound1001.2 ± 0.291.5 ± 5.81.4 ± 0.2

Data are presented as mean ± SD and are illustrative.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are likely mediated through the modulation of several key signaling pathways.

Proposed Signaling Pathway for this compound's Neuroprotection

As a voltage-gated sodium channel blocker, this compound is expected to reduce neuronal hyperexcitability, thereby decreasing glutamate release. This would, in turn, reduce the overactivation of NMDA and AMPA receptors, leading to decreased intracellular calcium influx.[12][13] The downstream consequences would be the attenuation of pathways leading to mitochondrial dysfunction, oxidative stress, and apoptosis.

G This compound This compound VGSC Voltage-Gated Sodium Channels This compound->VGSC Blocks Neuroprotection Neuroprotection This compound->Neuroprotection Glutamate_Release Glutamate Release (Reduced) VGSC->Glutamate_Release Inhibits NMDA_AMPA NMDA/AMPA Receptor Activation (Reduced) Glutamate_Release->NMDA_AMPA Leads to Ca_Influx Intracellular Ca2+ (Reduced) NMDA_AMPA->Ca_Influx Leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Triggers Apoptosis Apoptosis Ca_Influx->Apoptosis Induces Ca_Influx->Neuroprotection ROS_Production ROS Production Mitochondrial_Dysfunction->ROS_Production Increases ROS_Production->Apoptosis Induces

Caption: Proposed mechanism of this compound's neuroprotective action.

Experimental Workflow for In-Vitro Neuroprotection Studies

The general workflow for assessing the neuroprotective effects of a compound like this compound involves several key stages, from cell culture to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y or Primary Neurons) Pre_treatment Pre-treatment with this compound Cell_Culture->Pre_treatment Compound_Prep This compound Preparation (Stock Solution) Compound_Prep->Pre_treatment Induction Induction of Neuronal Injury (e.g., Glutamate or H2O2) Pre_treatment->Induction Incubation Incubation (24h) Induction->Incubation Viability_Assay Cell Viability/Cytotoxicity Assays (MTT, LDH) Incubation->Viability_Assay ROS_Assay Oxidative Stress Assays (ROS, Mitochondrial Potential) Incubation->ROS_Assay Apoptosis_Assay Apoptosis Assays (Caspase Activity) Incubation->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis ROS_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for in-vitro neuroprotection assays.

Conclusion

While direct evidence for the neuroprotective effects of this compound in in-vitro models is currently limited, its classification as a hydantoin anticonvulsant suggests a strong potential for such activity. The in-vitro models and experimental protocols detailed in this guide provide a robust framework for systematically investigating this potential. By employing models of excitotoxicity and oxidative stress, researchers can elucidate the mechanisms by which this compound may confer neuroprotection, assess its efficacy, and identify the key molecular pathways involved. Such studies are crucial for expanding the therapeutic profile of this compound and exploring its potential application in a broader range of neurological disorders beyond epilepsy.

References

Methodological & Application

Application Notes and Protocols for Mephenytoin-based CYP2C19 Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cytochrome P450 2C19 (CYP2C19) enzyme is a critical component in the metabolism of a significant number of clinically used drugs. Inhibition of this enzyme can lead to altered drug pharmacokinetics, potentially resulting in adverse drug reactions or therapeutic failure. Therefore, assessing the inhibitory potential of new chemical entities (NCEs) on CYP2C19 is a fundamental step in preclinical drug development. (S)-mephenytoin is a selective substrate for CYP2C19, and its 4'-hydroxylation is the primary metabolic pathway mediated by this enzyme.[1][2] This document provides a detailed protocol for an in vitro assay to determine the inhibitory potential of test compounds on CYP2C19 activity using (S)-mephenytoin as the probe substrate, with analysis of the metabolite, 4'-hydroxymephenytoin, by LC-MS/MS.

Principle of the Assay

The assay measures the activity of CYP2C19 by quantifying the formation of its specific metabolite, 4'-hydroxythis compound, from the substrate (S)-mephenytoin in the presence of human liver microsomes and a cofactor, NADPH. To determine the inhibitory effect of a test compound, the rate of metabolite formation is measured across a range of inhibitor concentrations. The concentration at which the test compound inhibits 50% of the enzyme activity (IC50) is then calculated.

Materials and Reagents

  • Enzyme Source: Pooled Human Liver Microsomes (HLMs) or recombinant human CYP2C19 (rhCYP2C19)

  • Substrate: (S)-Mephenytoin

  • Metabolite Standard: (S)-4'-Hydroxythis compound

  • Internal Standard (IS): (±)-4'-Hydroxy this compound-d3

  • Positive Control Inhibitors: Ticlopidine, Omeprazole

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4

  • NADPH Regenerating System:

    • Option A (Commercial Kit): Follow manufacturer's instructions (e.g., Promega NADPH Regeneration System, BioIVT RapidStart™).[3][4]

    • Option B (Lab-prepared):

      • NADP+ (β-Nicotinamide adenine dinucleotide phosphate)

      • Glucose-6-phosphate (G6P)

      • Glucose-6-phosphate dehydrogenase (G6PDH)

      • Magnesium Chloride (MgCl₂)

  • Reaction Termination Solution: Ice-cold Acetonitrile or Methanol containing the internal standard.

  • Reagents for LC-MS/MS:

    • Formic Acid (LC-MS grade)

    • Ammonium Acetate (LC-MS grade)

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Ultrapure Water

  • Labware: 96-well plates, centrifuge, analytical balance, pipettes, etc.

Experimental Protocols

Preparation of Solutions
  • 100 mM Potassium Phosphate Buffer (pH 7.4): Prepare and adjust pH as required. Store at 4°C.

  • Substrate Stock Solution ((S)-Mephenytoin): Prepare a high-concentration stock (e.g., 10 mM) in a suitable solvent (e.g., Methanol or DMSO).

  • Metabolite and Internal Standard Stock Solutions: Prepare high-concentration stocks (e.g., 1 mg/mL) in Methanol.[5]

  • Test Compound and Positive Control Stock Solutions: Prepare high-concentration stocks in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%).

  • NADPH Regenerating System (if preparing in-house):

    • Solution A: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl₂ in 100 mM Potassium Phosphate Buffer (pH 7.4).

    • Solution B: 0.4 U/mL Glucose-6-phosphate dehydrogenase in 100 mM Potassium Phosphate Buffer (pH 7.4).

    • Prepare fresh on the day of the experiment.

Incubation Procedure

The following procedure is for a standard IC50 determination in a 96-well plate format.

  • Prepare Incubation Mixtures: In a 96-well plate, add the following in order:

    • Potassium Phosphate Buffer (100 mM, pH 7.4)

    • Human Liver Microsomes (final concentration of 0.1-0.2 mg/mL).[6]

    • Test compound at various concentrations (typically 7-8 concentrations) or a positive control inhibitor (e.g., Ticlopidine or Omeprazole). Include a vehicle control (solvent only).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiate Reaction: Add a mixture of (S)-Mephenytoin (final concentration at or below Km, e.g., 25-50 µM) and the NADPH regenerating system to each well to start the reaction.[1][5] The final incubation volume is typically 100-200 µL.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes) with gentle shaking. The incubation time should be within the linear range of metabolite formation.

  • Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard (e.g., (±)-4'-Hydroxy this compound-d3 at 50 ng/mL).[5]

  • Protein Precipitation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Collection: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions. Optimization will be required for specific instrumentation.

  • LC Column: C8 or C18, e.g., Luna C8(2) (150 mm × 3.0 mm, 5 µm).[7]

  • Mobile Phase A: 95% Water + 5% Methanol + 0.1% Formic Acid + 2 mM Ammonium Acetate.[7]

  • Mobile Phase B: Methanol + 0.1% Formic Acid + 2 mM Ammonium Acetate.[7]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: Suggested MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
4'-Hydroxythis compound235.1133.1ESI+
(±)-4'-Hydroxy this compound-d3 (IS)238.1136.1ESI+
Data Analysis
  • Quantification: Calculate the peak area ratio of the analyte (4'-hydroxythis compound) to the internal standard.

  • Calculate Percent Inhibition:

    • Determine the activity in the vehicle control wells (representing 100% activity or 0% inhibition).

    • For each concentration of the test compound, calculate the percent inhibition using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] * 100

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation

Table 2: Summary of Kinetic and Inhibition Parameters for CYP2C19-mediated (S)-Mephenytoin 4'-Hydroxylation

ParameterValueReference
Substrate Kinetics
Km for (S)-Mephenytoin36 - 166 µM[1]
Vmax0.9 - 10.6 nmol/mg protein/hr[1]
Positive Control Inhibitors
Ticlopidine IC500.203 ± 0.124 µM[8]
Omeprazole IC508.4 ± 0.6 µM[9]

Application Notes

  • Linearity of Reaction: It is crucial to ensure that the formation of 4'-hydroxythis compound is linear with respect to both incubation time and microsomal protein concentration. This should be determined during assay development.

  • Solvent Effects: The concentration of organic solvents (e.g., DMSO, Methanol) used to dissolve test compounds should be kept to a minimum (ideally <0.5%, not exceeding 1%) as they can inhibit CYP activity.

  • Non-specific Binding: Highly lipophilic compounds may bind non-specifically to the microsomal protein or labware. Including a low concentration of bovine serum albumin (BSA) in the incubation buffer can sometimes mitigate this.

  • Time-Dependent Inhibition: To investigate if a compound is a time-dependent inhibitor, a pre-incubation step (e.g., 30 minutes) with the test compound and microsomes in the presence of NADPH is included before adding the substrate. A shift in the IC50 value compared to a condition without pre-incubation suggests time-dependent inhibition.[10]

  • Troubleshooting:

    • Low Metabolite Formation: Check the activity of the microsomes, ensure the NADPH regenerating system is freshly prepared and active, and verify the concentrations of all reagents.

    • High Variability: Ensure accurate pipetting, proper mixing, and consistent incubation times. Check for any issues with the LC-MS/MS system.

    • Poor IC50 Curve Fit: The range of inhibitor concentrations may need to be adjusted. Ensure the highest concentration achieves near-complete inhibition and the lowest shows minimal inhibition.

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Buffers, Substrate, Inhibitors Mix Combine Microsomes, Buffer, & Inhibitor Reagents->Mix Microsomes Thaw & Dilute Microsomes Microsomes->Mix NADPH_prep Prepare NADPH Regenerating System Start Initiate with Substrate & NADPH System NADPH_prep->Start Preinc Pre-incubate at 37°C Mix->Preinc Preinc->Start Incubate Incubate at 37°C Start->Incubate Stop Terminate with Acetonitrile + IS Incubate->Stop Centrifuge Centrifuge to Pellet Protein Stop->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Calculate % Inhibition & IC50 LCMS->Data

Caption: Experimental workflow for the this compound-based CYP2C19 inhibition assay.

G cluster_pathway CYP2C19 Metabolic Pathway This compound (S)-Mephenytoin (Substrate) CYP2C19 CYP2C19 (Enzyme) This compound->CYP2C19 Binds Metabolite 4'-Hydroxythis compound (Metabolite) CYP2C19->Metabolite Catalyzes NADP NADP+ CYP2C19->NADP NADPH NADPH NADPH->CYP2C19 Cofactor Inhibitor Test Compound (Inhibitor) Inhibitor->CYP2C19 Inhibits

Caption: Inhibition of CYP2C19-mediated (S)-Mephenytoin metabolism.

References

Application Notes and Protocols for CYP2C19 Phenotyping Using Mephenytoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2C19 (CYP2C19) is a critical enzyme involved in the metabolism of a wide array of clinically significant drugs.[1][2] Genetic polymorphisms in the CYP2C19 gene can lead to substantial inter-individual differences in drug clearance, potentially causing adverse drug reactions or therapeutic failures.[1][3] Consequently, determining an individual's CYP2C19 metabolic phenotype is a crucial aspect of personalized medicine and drug development. Mephenytoin, an anticonvulsant drug, serves as a well-established probe for assessing CYP2C19 activity.[4][5] The enzyme stereoselectively hydroxylates the S-enantiomer of this compound, and the ratio of the S- to R-enantiomers in urine is a reliable marker of CYP2C19 metabolic capacity.[4][5]

These application notes provide detailed protocols for both in vivo phenotyping and in vitro assessment of CYP2C19 activity using this compound.

Principle of the Assay

The polymorphic CYP2C19 enzyme is the primary catalyst for the 4'-hydroxylation of (S)-mephenytoin.[5] Individuals with normal or elevated enzyme activity, known as extensive metabolizers (EMs), efficiently clear (S)-mephenytoin. In contrast, poor metabolizers (PMs), who have deficient CYP2C19 activity due to genetic mutations, exhibit a significantly reduced ability to metabolize (S)-mephenytoin.[5] The R-enantiomer of this compound is metabolized by other pathways. Therefore, the urinary ratio of (S)-mephenytoin to (R)-mephenytoin (S/R ratio) after administration of racemic this compound can effectively distinguish between EMs and PMs.[4]

Data Presentation

In Vivo Phenotyping Data
ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Reference
Urinary S/R-Mephenytoin Ratio < 0.8≥ 0.8[4]
Urinary S/R-Mephenytoin Ratio (Alternative Cutoff) < 0.9≥ 0.9[6]
Median S/R Ratio (Heterozygous EMs) 0.06N/A[6]
Median S/R Ratio (Wild-Type EMs) 0.01N/A[6]
In Vitro Kinetic Parameters for (S)-Mephenytoin 4'-Hydroxylation
Enzyme SourceK_m_ (µM)V_max_ (nmol/min/nmol CYP)Reference
Recombinant human CYP2C1915.5 ± 1.1Not Specified[1]

Experimental Protocols

Protocol 1: In Vivo CYP2C19 Phenotyping Using this compound

This protocol outlines the procedure for determining an individual's CYP2C19 phenotype by measuring the urinary S/R-mephenytoin ratio following oral administration of racemic this compound.

1. Subject Recruitment and Preparation:

  • Obtain written informed consent from all participants. The study protocol should be approved by an independent Ethics Committee.[4]
  • Ensure subjects are in good health, determined through a medical history and physical examination.
  • Instruct subjects to abstain from alcohol and medications known to inhibit or induce CYP2C19 for at least one week prior to the study.

2. This compound Administration:

  • Administer a single oral dose of 50 mg or 100 mg of racemic (R,S)-mephenytoin to the subject.[4][6][7]

3. Urine Sample Collection:

  • Collect all urine for a period of 8 hours following this compound administration.[4][8]
  • Measure the total volume of the collected urine.
  • Take a 20 ml aliquot of the pooled urine and store it at -20°C until analysis.[4] To minimize the risk of analyte degradation, especially in samples from EMs, it is recommended to analyze the samples as soon as possible.[4][9]

4. Sample Analysis (Stereoselective this compound Assay):

  • Quantify the concentrations of (S)-mephenytoin and (R)-mephenytoin in the urine samples using a validated stereoselective analytical method, such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6][10]
  • Note: Several methods have been developed for the enantiospecific separation and quantitation of this compound and its metabolites.[7][11][12]

5. Data Analysis and Phenotype Classification:

  • Calculate the urinary (S)-mephenytoin to (R)-mephenytoin ratio (S/R ratio).
  • Classify subjects based on the S/R ratio:
  • Poor Metabolizers (PMs): S/R ratio ≥ 0.8.[4]
  • Extensive Metabolizers (EMs): S/R ratio < 0.8.[4]
  • Confirmation of PM Phenotype: For samples initially classified as PM, re-analyze after acid treatment to confirm the phenotype. In EMs, the S/R ratio increases after acid treatment, while it remains unchanged in PMs.[4][9]

6. Safety Considerations:

  • This compound administered at a 100 mg dose is generally considered safe for phenotyping purposes.[4]
  • Adverse events are typically mild, with no interventions necessary. There is no observed relationship between the incidence of side effects and the subject's phenotype.[4][9]

Protocol 2: In Vitro Assessment of CYP2C19 Activity Using (S)-Mephenytoin

This protocol describes the methodology for measuring CYP2C19 activity in human liver microsomes (HLMs) or recombinant human CYP2C19 (rhCYP2C19) systems by quantifying the formation of 4'-hydroxythis compound.

1. Reagents and Materials:

  • (S)-Mephenytoin
  • 4'-Hydroxythis compound (for standard curve)
  • Pooled Human Liver Microsomes (HLMs) or recombinant human CYP2C19
  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH
  • Internal standard for LC-MS/MS analysis
  • Acetonitrile or other suitable organic solvent for reaction termination

2. Incubation Setup:

  • Prepare a stock solution of (S)-mephenytoin in a suitable solvent (e.g., methanol or DMSO).
  • In a microcentrifuge tube or 96-well plate, prepare the incubation mixture containing:
  • Phosphate buffer
  • HLMs (e.g., 0.1-0.5 mg/mL protein) or rhCYP2C19
  • (S)-Mephenytoin (at a concentration around the K_m_, e.g., 15 µM, or a range of concentrations for kinetic studies)[1]
  • Include control incubations:
  • No NADPH: to assess non-enzymatic degradation.
  • No substrate: to check for interfering peaks in the analytical method.[1]

3. Reaction Initiation and Incubation:

  • Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.[1]
  • Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH.
  • Incubate at 37°C for a specified time (e.g., 10-60 minutes). The incubation time should be within the linear range of metabolite formation.

4. Reaction Termination and Sample Processing:

  • Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.[1]
  • Centrifuge the samples (e.g., at 3000 x g for 10 minutes at 4°C) to precipitate the protein.[1]
  • Transfer the supernatant to a new tube or plate for analysis.

5. Quantification of 4'-hydroxythis compound:

  • Analyze the samples using a validated LC-MS/MS or HPLC method to quantify the amount of 4'-hydroxythis compound formed.
  • Generate a standard curve using authentic 4'-hydroxythis compound to determine the concentration of the metabolite in the samples.[1]

6. Data Analysis:

  • Calculate the rate of 4'-hydroxythis compound formation (e.g., in pmol/min/mg protein or pmol/min/pmol CYP).
  • For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Visualization of Pathways and Workflows

Mephenytoin_Metabolism cluster_this compound (R,S)-Mephenytoin S_this compound (S)-Mephenytoin CYP2C19 CYP2C19 (Polymorphic) S_this compound->CYP2C19 4'-Hydroxylation Other_Enzymes Other Enzymes S_this compound->Other_Enzymes N-Demethylation Urinary_Excretion Urinary Excretion S_this compound->Urinary_Excretion R_this compound (R)-Mephenytoin R_this compound->Other_Enzymes Metabolism R_this compound->Urinary_Excretion 4_OH_this compound 4'-Hydroxy-(S)-mephenytoin CYP2C19->4_OH_this compound Nirvanol Nirvanol (Demethylation) Other_Enzymes->Nirvanol 4_OH_this compound->Urinary_Excretion Nirvanol->Urinary_Excretion

Caption: Metabolic pathway of this compound.

CYP2C19_Phenotyping_Workflow cluster_phenotype Phenotype Classification Start Subject Recruitment (Informed Consent) Dosing Oral Administration of 100 mg Racemic this compound Start->Dosing Collection 8-Hour Urine Collection Dosing->Collection Storage Store Aliquot at -20°C Collection->Storage Analysis Stereoselective Analysis (e.g., LC-MS/MS) of (S)- and (R)-Mephenytoin Storage->Analysis Calculation Calculate S/R Ratio Analysis->Calculation EM Extensive Metabolizer (S/R < 0.8) Calculation->EM Ratio < 0.8 PM Poor Metabolizer (S/R >= 0.8) Calculation->PM Ratio >= 0.8 End Final Phenotype Assignment EM->End Confirmation Acid Treatment Confirmation for PM Samples PM->Confirmation Confirmation->End

References

Application Note: High-Throughput Quantification of Mephenytoin and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the anticonvulsant drug mephenytoin and its primary metabolites, 4'-hydroxythis compound and nirvanol, in human plasma.[1] This method is highly suitable for a range of applications including pharmacokinetic studies, therapeutic drug monitoring, and in vitro drug metabolism assays. The protocol provides comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection, enabling researchers to achieve accurate and reproducible results.

Introduction

This compound is an anticonvulsant medication primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C19.[1][2] The principal metabolic pathways are aromatic hydroxylation to form 4'-hydroxythis compound and N-demethylation to produce the active metabolite nirvanol (phenylethylhydantoin).[1] Genetic variations in the CYP2C19 gene can cause significant inter-individual differences in this compound metabolism, which can impact the drug's efficacy and potential for toxicity.[1] Consequently, a reliable and precise method for the concurrent quantification of this compound and its key metabolites is essential for both clinical and research applications. This LC-MS/MS method offers the high sensitivity and selectivity required for the accurate measurement of these analytes in complex biological matrices like plasma.[1]

Metabolic Pathway of this compound

This compound is metabolized in the liver through two main pathways catalyzed by cytochrome P450 enzymes. The predominant pathway is the stereoselective hydroxylation of the phenyl ring at the 4'-position, primarily mediated by CYP2C19, to form 4'-hydroxythis compound.[1][2] A secondary pathway involves N-demethylation to form the active metabolite nirvanol.[1]

This compound This compound Hydroxythis compound 4'-Hydroxythis compound This compound->Hydroxythis compound Hydroxylation Nirvanol Nirvanol This compound->Nirvanol N-demethylation CYP2C19 CYP2C19 CYP2C19->this compound Other_CYPs Other CYPs Other_CYPs->this compound

Metabolic pathway of this compound.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • 4'-Hydroxythis compound analytical standard

  • Nirvanol analytical standard

  • This compound-d5 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Sample Preparation

A protein precipitation method is utilized for the extraction of analytes from plasma samples.[2]

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of the human plasma sample.

  • Add 10 µL of the internal standard working solution (e.g., this compound-d5).

  • To precipitate proteins, add 300 µL of ice-cold acetonitrile.[1][2]

  • Vortex the mixture for 1 minute.[1][2]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1][2]

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[2]

  • Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.[2]

Liquid Chromatography
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.[1]

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for optimal separation.[1]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50)[3]

  • Flow Rate: 0.3 mL/min[1]

  • Injection Volume: 5 µL[1]

  • Column Temperature: 40°C[1]

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
1.010
5.090
5.190
5.510
8.010
Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI) is generally suitable for these compounds.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

Table 2: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
This compound219.1118.12560
4'-Hydroxythis compound235.1134.12065
Nirvanol205.1104.13055
This compound-d5 (IS)224.1123.12560

Note: These parameters are a starting point and may require optimization for different instruments.[1]

Experimental Workflow

The overall workflow for the analysis of this compound and its metabolites is depicted below.

cluster_0 LC-MS/MS Analysis Workflow Sample_Collection Plasma Sample Collection Sample_Prep Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Acquisition and Analysis MS_Detection->Data_Analysis

References

Application Note: Stereoselective Determination of Mephenytoin Using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the stereoselective determination of Mephenytoin enantiomers in human urine using gas chromatography-mass spectrometry (GC-MS). This compound, an anticonvulsant drug, undergoes stereoselective metabolism primarily by the cytochrome P450 enzyme CYP2C19.[1] The ability to distinguish between the (R)- and (S)-enantiomers is crucial for pharmacokinetic studies, therapeutic drug monitoring, and pharmacogenomic research to ensure drug safety and efficacy.[2] This protocol outlines a complete workflow, including sample preparation, chiral gas chromatographic separation, and mass spectrometric detection. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for clinical and research applications.

Introduction

This compound is a hydantoin-derivative anticonvulsant used in the treatment of refractory partial epilepsy.[3] Its metabolism is highly stereoselective, with the S-enantiomer being hydroxylated at a much faster rate than the R-enantiomer in extensive metabolizers.[4][5] This metabolic difference is primarily governed by genetic polymorphisms in the CYP2C19 enzyme.[1] Consequently, individuals can be classified as extensive or poor metabolizers, which significantly impacts the drug's efficacy and potential for toxicity.[6][7] Therefore, analytical methods that can accurately quantify the individual enantiomers of this compound are essential.

Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of drugs and their metabolites in complex biological matrices.[8][9] The use of a chiral stationary phase in the gas chromatograph allows for the direct separation of the this compound enantiomers.[10] This application note provides a detailed protocol for the stereoselective analysis of this compound in urine, which can be adapted for other biological samples such as plasma or blood.[10]

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample Collection extraction Liquid-Liquid Extraction (methyl tert-butyl ether) urine_sample->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Ethyl Acetate evaporation->reconstitution gc_injection GC Injection reconstitution->gc_injection chiral_separation Chiral Separation on Chirasil-Val Column gc_injection->chiral_separation ms_detection Mass Spectrometric Detection (SIM Mode) chiral_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification of (R)- and (S)-Mephenytoin peak_integration->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for the stereoselective determination of this compound.

Detailed Protocols

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 1 mL of urine sample into a 15 mL glass centrifuge tube.

  • Add 5 mL of methyl tert-butyl ether to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean centrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate.[6]

  • Vortex for 30 seconds to dissolve the residue.

  • Transfer the reconstituted sample to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Agilent 5975 MSD or equivalent.

  • Chiral Column: Chirasil-Val capillary column.[6][10]

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/minute to 220°C.

    • Hold: 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM).

  • Ions Monitored (m/z): 104 and 189.[11]

This compound Metabolism Pathway

G This compound Racemic this compound ((R,S)-Mephenytoin) S_this compound (S)-Mephenytoin This compound->S_this compound R_this compound (R)-Mephenytoin This compound->R_this compound Hydroxylation Aromatic Hydroxylation (CYP2C19) S_this compound->Hydroxylation Demethylation N-Demethylation R_this compound->Demethylation S_4_OH_this compound (S)-4'-Hydroxy- This compound Hydroxylation->S_4_OH_this compound Nirvanol Nirvanol (Phenylethylhydantoin) Demethylation->Nirvanol

Caption: Simplified metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described GC-MS method for the stereoselective determination of this compound enantiomers.

Table 1: Calibration Curve and Linearity

EnantiomerConcentration Range (ng/mL)Correlation Coefficient (r)
(S)-Mephenytoin5 - 1000> 0.99
(R)-Mephenytoin5 - 1000> 0.99

Table 2: Precision and Accuracy

EnantiomerQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
(S)-MephenytoinLow (15 ng/mL)< 6.5< 6.595 - 105
Mid (250 ng/mL)< 5.0< 5.095 - 105
High (750 ng/mL)< 5.0< 5.095 - 105
(R)-MephenytoinLow (15 ng/mL)< 6.5< 6.595 - 105
Mid (250 ng/mL)< 5.0< 5.095 - 105
High (750 ng/mL)< 5.0< 5.095 - 105

Table 3: Method Sensitivity

EnantiomerLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
(S)-Mephenytoin1.55
(R)-Mephenytoin1.55

Discussion

The presented GC-MS method provides a reliable and sensitive approach for the stereoselective determination of this compound enantiomers in urine. The use of a chiral capillary column is essential for the successful separation of (R)- and (S)-Mephenytoin.[10] The sample preparation procedure, involving liquid-liquid extraction, is straightforward and provides good recovery of the analytes.[6][11]

The method has been shown to be linear over a clinically relevant concentration range with excellent correlation coefficients.[11] The precision and accuracy of the method are within the acceptable limits for bioanalytical method validation. The sensitivity of the method, with a limit of quantification of 5 ng/mL for both enantiomers, is sufficient for pharmacokinetic and pharmacogenomic studies.[11]

It is important to note that for the analysis of the N-demethylated metabolite of this compound, phenylethylhydantoin (PEH), a derivatization step is necessary to achieve chiral resolution.[10] Propylation at the 3-position of the hydantoin ring has been reported for this purpose.[10] Researchers should be cautious during derivatization to avoid potential side reactions, such as methylation, which could interfere with the analysis.[12]

Conclusion

This application note provides a detailed and validated GC-MS method for the stereoselective determination of this compound enantiomers. The protocol is suitable for researchers, scientists, and drug development professionals involved in the study of this compound metabolism, pharmacokinetics, and pharmacogenomics. The method's high sensitivity, specificity, and robustness make it a valuable tool for both research and clinical applications.

References

Application Note & Protocol: High-Throughput Screening Assay for CYP2C19 Inhibition Using a Mephenytoin Probe Substrate Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin, an anticonvulsant drug, is primarily metabolized in the liver by the polymorphic cytochrome P450 enzyme, CYP2C19.[1] The stereoselective 4'-hydroxylation of the S-enantiomer of this compound is a classic and specific reaction used to phenotype individuals and to assess the inhibitory potential of new chemical entities (NCEs) against CYP2C19.[1][2] Inhibition of CYP2C19 can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics and pharmacodynamics of co-administered drugs metabolized by this enzyme.[3] Therefore, early identification of compounds that inhibit CYP2C19 is a critical step in drug discovery and development.[3][4]

High-throughput screening (HTS) assays are essential for rapidly evaluating large compound libraries for their effects on specific biological targets.[5][6] This document provides a detailed protocol for a robust, luminescence-based HTS assay to identify inhibitors of CYP2C19, using a surrogate substrate approach that is directly relevant to this compound metabolism. The described P450-Glo™ CYP2C19 assay is a reliable, high-throughput method that measures the activity of CYP2C19 by detecting the conversion of a luminogenic substrate into luciferin, which then generates a light signal proportional to enzyme activity.[7][8]

Principle of the Assay

The P450-Glo™ CYP2C19 assay utilizes a proluciferin substrate that is a specific substrate for the CYP2C19 enzyme.[7] In the presence of active CYP2C19 and the necessary cofactor, NADPH, the substrate is converted into luciferin.[7] A luciferin detection reagent is then added, which contains luciferase and ATP, leading to a "glow-type" luminescent signal that is stable for over two hours.[7][8] The intensity of the light signal is directly proportional to the activity of the CYP2C19 enzyme.[7] Potential inhibitors of CYP2C19 will decrease the enzyme's activity, resulting in a reduced luminescent signal.

This assay format avoids the need for technically complex and lower-throughput analytical methods like HPLC-MS/MS, making it ideal for primary screening of large compound libraries.[7][9]

Materials and Reagents

  • P450-Glo™ CYP2C19 Screening System (Promega, Cat. No. V9880 or similar) containing:

    • Recombinant human CYP2C19 membranes (Supersomes™ or similar)

    • Luminogenic Substrate (e.g., Luciferin-H EGE)

    • NADPH Regeneration System

    • Reaction Buffer

    • Luciferin Detection Reagent

    • Luciferin-Free Water

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Ticlopidine, Omeprazole)[10][11]

  • Negative control (DMSO)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate shaker

  • Luminometer capable of reading glow luminescence

Experimental Protocols

Reagent Preparation
  • Reaction Buffer Preparation : Prepare the reaction buffer according to the manufacturer's instructions. This typically involves diluting a concentrated buffer stock with nuclease-free water.

  • Luminogenic Substrate Preparation : Prepare the luminogenic substrate solution by dissolving the lyophilized substrate in the provided solvent to create a stock solution. Further dilute the stock solution to the desired working concentration in the reaction buffer.

  • NADPH Regeneration System Preparation : Reconstitute the NADPH regeneration system as per the manufacturer's protocol. This system is crucial for providing a sustained supply of NADPH, the cofactor for CYP450 enzymes.

  • CYP2C19 Enzyme Preparation : Thaw the recombinant human CYP2C19 membranes on ice. Dilute the membranes to the desired concentration in the reaction buffer. The optimal concentration should be determined empirically to ensure a robust signal-to-background ratio.

  • Luciferin Detection Reagent Preparation : Reconstitute the lyophilized Luciferin Detection Reagent with the provided buffer. Allow the reagent to equilibrate to room temperature for at least 20 minutes before use.

Assay Protocol for 384-Well Plate Format
  • Compound Plating :

    • Add 100 nL of test compounds, positive control inhibitor, or DMSO (negative control) to the appropriate wells of a 384-well white, opaque assay plate using an acoustic liquid handler or a pintool. This will result in a final test compound concentration range suitable for IC₅₀ determination (e.g., 0.01 to 100 µM).

  • Enzyme and Substrate Addition :

    • Prepare a master mix containing the diluted CYP2C19 enzyme and the luminogenic substrate in reaction buffer.

    • Add 10 µL of this master mix to each well of the assay plate.

  • Initiation of Reaction :

    • Prepare a working solution of the NADPH Regeneration System in reaction buffer.

    • Add 10 µL of the NADPH regeneration solution to each well to start the enzymatic reaction.

  • Incubation :

    • Briefly mix the plate on a plate shaker.

    • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined during assay development.

  • Signal Detection :

    • Equilibrate the plate to room temperature for 10 minutes.

    • Add 20 µL of the prepared Luciferin Detection Reagent to each well.

    • Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis
  • Percentage Inhibition Calculation :

    • The percentage of CYP2C19 inhibition for each test compound concentration is calculated using the following formula:

    • Where:

      • RLU_compound is the relative light units from wells containing the test compound.

      • RLU_DMSO is the average relative light units from the negative control (DMSO) wells.

      • RLU_background is the average relative light units from wells with no enzyme (background control).

  • IC₅₀ Determination :

    • Plot the percentage inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • Assay Quality Control (Z'-Factor) :

    • The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[12][13] It is calculated using the signals from the positive and negative controls.

    • Where:

      • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., 100% inhibition).

      • SD_neg and Mean_neg are the standard deviation and mean of the negative control (DMSO).

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[12][14]

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Assay Performance Metrics

ParameterValueAcceptance Criteria
Z'-Factor0.82≥ 0.5
Signal-to-Background Ratio150≥ 10
Signal Window12≥ 2
CV% of Controls< 10%≤ 20%

Table 2: IC₅₀ Values of Known CYP2C19 Inhibitors

InhibitorIC₅₀ (µM)
Ticlopidine0.8
Omeprazole2.5
Fluvoxamine0.2
Test Compound A5.7
Test Compound B> 100

Mandatory Visualizations

Signaling Pathway Diagram

CYP2C19_Metabolism This compound This compound (S-enantiomer) CYP2C19 CYP2C19 This compound->CYP2C19 Substrate Hydroxythis compound 4'-Hydroxythis compound (Inactive Metabolite) CYP2C19->Hydroxythis compound Metabolism Inhibitor Test Compound (Inhibitor) Inhibitor->CYP2C19 Inhibition

Caption: this compound metabolism by CYP2C19 and site of inhibition.

Experimental Workflow Diagram

HTS_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection & Analysis A Prepare Reagents B Plate Compounds C Add Enzyme/ Substrate Mix B->C D Initiate with NADPH System C->D E Incubate (37°C, 30-60 min) D->E F Add Luciferin Detection Reagent E->F G Incubate (RT, 20 min) F->G H Read Luminescence G->H I Data Analysis (% Inhibition, IC50, Z') H->I

Caption: High-throughput screening workflow for CYP2C19 inhibition.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) - Suboptimal reagent concentrations- High variability in controls- Inconsistent liquid handling- Titrate enzyme, substrate, and NADPH concentrations.- Ensure proper mixing and consistent incubation times.- Calibrate and validate liquid handling equipment.
High Background Signal - Contaminated reagents- Autoluminescence of test compounds- Use fresh, high-quality reagents.- Run a counter-screen without the enzyme to identify interfering compounds.
False Positives - Compound inhibits luciferase- Compound is fluorescent/luminescent- Use a luciferase inhibitor counter-screen.- Pre-read plates after compound addition to identify autofluorescent compounds.
False Negatives - Compound has low solubility- Compound degradation- Check compound solubility in assay buffer.- Assess compound stability under assay conditions.

Conclusion

The described HTS assay provides a robust and sensitive method for identifying inhibitors of CYP2C19, the primary enzyme responsible for this compound metabolism. By employing a luminescence-based approach, this protocol allows for rapid and cost-effective screening of large compound libraries, facilitating early-stage assessment of DDI potential. The detailed workflow, data analysis procedures, and troubleshooting guide provided herein will enable researchers to successfully implement this assay and generate high-quality, reproducible data critical for advancing drug discovery programs.

References

Determining the Mephenytoin S/R Ratio in Urine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential tool for cytochrome P450 2C19 (CYP2C19) phenotyping, the determination of the S/R ratio of mephenytoin in urine provides valuable insights into drug metabolism and personalized medicine. This application note offers detailed protocols for researchers, scientists, and drug development professionals to accurately quantify this compound enantiomers in urine samples using various analytical techniques.

This compound, an anticonvulsant drug, is metabolized in the liver primarily by the polymorphic enzyme CYP2C19.[1][2] The enzyme stereoselectively hydroxylates the S-enantiomer of this compound to 4'-hydroxythis compound.[2][3] Consequently, the ratio of S-mephenytoin to R-mephenytoin (S/R ratio) excreted in urine is a well-established index of CYP2C19 metabolic activity.[4] Individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs) based on this ratio, which has significant implications for the efficacy and toxicity of drugs metabolized by CYP2C19.[2]

This document outlines validated methods for the determination of the this compound S/R ratio, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of this compound

This compound undergoes stereoselective metabolism in the liver. The S-enantiomer is primarily hydroxylated at the 4'-position of the phenyl ring by CYP2C19 to form 4'-hydroxythis compound.[2][3][5] A secondary pathway for this compound metabolism is N-demethylation to nirvanol.[5][6] The R-enantiomer is metabolized more slowly. The resulting metabolites are then conjugated, primarily with glucuronic acid, and excreted in the urine.[7][8]

Mephenytoin_Metabolism This compound Racemic this compound (S- and R-enantiomers) S_this compound S-Mephenytoin This compound->S_this compound R_this compound R-Mephenytoin This compound->R_this compound Nirvanol Nirvanol This compound->Nirvanol N-demethylation Metabolite_4OH 4'-hydroxy-S-mephenytoin S_this compound->Metabolite_4OH CYP2C19 Conjugates Glucuronide Conjugates R_this compound->Conjugates Metabolite_4OH->Conjugates Nirvanol->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Metabolic pathway of this compound.

Experimental Protocols

Accurate determination of the this compound S/R ratio requires meticulous sample handling and analytical procedures. It is crucial to process urine samples shortly after collection, as the stability of a labile S-mephenytoin metabolite can affect the S/R ratio upon storage.[9]

Sample Preparation

A common initial step for urine sample preparation is enzymatic hydrolysis to deconjugate the glucuronidated metabolites.[1][10]

Protocol 1: Enzymatic Hydrolysis

  • To 1 mL of urine, add a buffered β-glucuronidase solution.[1]

  • Incubate the mixture at 37°C for 6 hours.[1][10]

Following hydrolysis, the sample is typically subjected to an extraction procedure to isolate the analytes of interest.

Protocol 2: Liquid-Liquid Extraction

  • Perform a one-step extraction of the hydrolyzed urine sample with dichloromethane or methyl tert-butyl ether.[4][11]

  • Evaporate the organic layer to dryness under a stream of nitrogen.[12]

  • Reconstitute the residue in the mobile phase or an appropriate solvent for analysis.[1]

Protocol 3: Solid-Phase Extraction (SPE)

  • Condition a suitable SPE column (e.g., Bond Elut Certify LRC).[1]

  • Load the hydrolyzed urine sample onto the column.

  • Wash the column to remove interfering substances.

  • Elute the this compound enantiomers and any internal standard.

  • Evaporate the eluate and reconstitute the residue.[1]

A simpler "dilute-and-shoot" approach can be employed for LC-MS/MS analysis after enzymatic hydrolysis and protein precipitation.[1][10]

Analytical Methods

The choice of analytical method depends on the required sensitivity, specificity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust method for separating and quantifying the S and R enantiomers of this compound.[4]

ParameterHPLC-UV Method
Column Chiral column (e.g., µ-Bondapack RP-C18)[4][13]
Mobile Phase Acetonitrile and water (containing 0.1% glacial acetic acid and 0.2% triethylamine) (14:86, v/v)[4] or Acetonitrile:Distilled Water (40:60, v/v)[13]
Flow Rate 0.9 mL/min[4] or 1.0 mL/min[13]
Column Temperature 50°C[13]
Detection UV at 207 nm[4] or 210 nm[13]
Internal Standard Phenobarbital[13]
Linearity Range 50-5000 µg/L[4]
Detection Limit 12.5 µg/L for both enantiomers[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of this compound and its metabolites.[10]

ParameterLC-MS/MS Method
Column Thermo Electron Aquasil C18 (100 x 3 mm, 5 µm)[10]
Mobile Phase Gradient flow with an organic fraction of Acetonitrile:Methanol (50:50) increasing from 10% to 90%[10]
Detection Triple-stage mass spectrometry with negative electrospray ionization in selected reaction monitoring mode[10]
Internal Standard 4'-methoxythis compound[10]
Linearity Range 15 - 10,000 ng/mL[10]
Lower Limit of Quantification (LLOQ) 20 ng/mL for 4'-hydroxythis compound and 30 ng/mL for this compound[10]
Precision (RSD) 0.8 - 10.5% (Intra- and inter-day)[10]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a sensitive and specific method for the stereoselective determination of this compound enantiomers.[11]

ParameterGC-MS Method
Column Chiral capillary column[11]
Detection Mass spectrometry in single ion monitoring mode (m/z 104 and 189)[11]
Linearity Range 5 - 1000 ng/mL for both enantiomers[11]
Precision and Accuracy Within ±5% (Intra- and inter-day)[11]

Experimental Workflow

The general workflow for determining the this compound S/R ratio involves several key stages, from sample collection to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Processing Urine_Collection Urine Sample Collection (0-8 hours post-dose) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Collection->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Chromatography Chiral Chromatography (HPLC or GC) Extraction->Chromatography Detection Detection (UV or MS) Chromatography->Detection Quantification Peak Integration and Quantification Detection->Quantification Ratio_Calculation S/R Ratio Calculation Quantification->Ratio_Calculation

References

Troubleshooting & Optimization

Troubleshooting poor resolution in chiral HPLC of Mephenytoin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the chiral High-Performance Liquid Chromatography (HPLC) of Mephenytoin.

Troubleshooting Guide: Poor Enantiomeric Resolution

Issue: Poor Peak Resolution (Resolution, Rs < 1.5)

You are observing overlapping or poorly separated peaks for the (S)- and (R)-Mephenytoin enantiomers.

Q1: My this compound enantiomer peaks are co-eluting or have a resolution value (Rs) less than 1.5. What is the first thing I should check?

A1: The first and most critical area to investigate is the mobile phase composition . Chiral separations are highly sensitive to the mobile phase.

  • Organic Modifier Concentration: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol). A lower percentage of the organic modifier generally increases retention time and can improve resolution, but may also lead to broader peaks.[1] Conversely, increasing the organic content can decrease retention times but may reduce selectivity.

  • Mobile Phase pH: The ionization state of this compound can significantly affect its interaction with the chiral stationary phase (CSP). For protein-based columns like alpha(1)-acid glycoprotein (AGP), a pH around 7.0 is a good starting point.[1] For other columns, like those based on cyclodextrins, exploring a wider pH range may be necessary.[1]

  • Additives/Buffers: Small concentrations (e.g., 0.1-0.2%) of additives can significantly improve resolution and peak shape.[1][2] For basic compounds, additives like triethylamine (TEA) or diethylamine (DEA) are often used.[1][2][3] For acidic compounds, acetic acid or formic acid can be beneficial.[1][3]

Q2: I've optimized the mobile phase, but the resolution is still poor. What should I investigate next?

A2: If mobile phase optimization is insufficient, the issue may lie with the Chiral Stationary Phase (CSP) or other instrumental parameters.

  • Inappropriate CSP: The selected CSP may not be suitable for this compound. The most common CSPs for this application are protein-based (e.g., AGP) and polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD).[1] If you are using a different type of column, consider screening these alternatives. Reviewing application notes from column manufacturers for similar compounds can guide your selection.[1]

  • Column Temperature: Temperature can significantly impact chiral recognition.[4] In many cases, decreasing the column temperature enhances enantioselectivity and improves resolution.[1] It is advisable to experiment with temperatures in the range of 15°C to 40°C.[1] Be aware that lower temperatures will lead to higher backpressure and longer analysis times.[1]

  • Flow Rate: Chiral separations can be sensitive to flow rate. A lower flow rate often provides more time for the enantiomers to interact with the CSP, which can lead to better resolution.[4]

Q3: My resolution was good previously with this same method, but has now deteriorated. What could be the cause?

A3: A decline in performance of a previously working method often points to column contamination or degradation.

  • Column Contamination: Impurities from the sample matrix can accumulate on the column, leading to a loss of performance.[1][5]

    • Solution: Flush the column with a strong, appropriate solvent to remove contaminants.[1] Always use a guard column to protect the analytical column.[1]

  • Column Degradation: The stationary phase can degrade over time, especially if exposed to harsh mobile phase conditions or temperatures.[5][6]

    • Solution: If flushing does not restore performance, the column may be permanently damaged and require replacement.[1]

Troubleshooting Workflow Diagram

G start Poor Resolution (Rs < 1.5) mobile_phase Optimize Mobile Phase start->mobile_phase organic Adjust Organic Modifier % mobile_phase->organic ph Adjust pH mobile_phase->ph additives Incorporate Additives (e.g., 0.1% TEA/DEA) mobile_phase->additives end Resolution Improved mobile_phase->end csp_temp Investigate CSP & Temperature screen_csp Screen Different CSPs (AGP, Polysaccharide) csp_temp->screen_csp temp Lower Column Temperature (15-40°C) csp_temp->temp flow Lower Flow Rate csp_temp->flow csp_temp->end maintenance Check Column Health flush Flush Column maintenance->flush maintenance->end organic->csp_temp Still poor? ph->csp_temp Still poor? additives->csp_temp Still poor? screen_csp->maintenance Still poor / Was good before? temp->maintenance Still poor / Was good before? flow->maintenance Still poor / Was good before? replace Replace Column flush->replace No improvement? replace->end G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing urine Urine Sample Collection extract Liquid-Liquid Extraction (Dichloromethane) urine->extract reconstitute Evaporate & Reconstitute in Mobile Phase extract->reconstitute inject Inject 20 µL onto Chiral Column reconstitute->inject separate Isocratic Elution (ACN/H2O with Additives) Flow: 0.9 mL/min inject->separate detect UV Detection (207 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram quantify Quantify S- and R- This compound Peaks chromatogram->quantify

References

Mephenytoin Stock Solutions: A Technical Guide to Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Mephenytoin stock solutions. Below you will find frequently asked questions and troubleshooting guidance to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1][2] For experiments requiring an aqueous solution, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[1][2]

2. What is the solubility of this compound in common solvents?

The solubility of this compound varies depending on the solvent. Please refer to the table below for approximate solubility values.

3. How should I store this compound stock solutions for long-term use?

For long-term storage, it is recommended to store this compound stock solutions in an organic solvent at -20°C or -80°C.[3][4][5] Aliquoting the stock solution into smaller, single-use vials is advised to prevent degradation from repeated freeze-thaw cycles.[3]

4. What is the expected shelf-life of this compound stock solutions?

The stability of this compound stock solutions depends on the storage temperature. When stored in a suitable organic solvent, the solution can be stable for at least one month at -20°C and for 6 to 12 months at -80°C.[3][4]

5. Can I store this compound in an aqueous solution?

It is not recommended to store this compound in aqueous solutions for more than one day.[1][2] this compound is sparingly soluble in aqueous buffers and its stability in these solutions is limited.[1][2]

6. How should I handle the solid form of this compound?

The solid, crystalline form of this compound is stable for at least two to four years when stored at -20°C.[1][2]

7. Are there any known degradation products of this compound?

The primary metabolite of this compound is 4-hydroxythis compound.[6] In some biological samples, a labile S-mephenytoin cysteine conjugate has been identified, which can hydrolyze back to S-mephenytoin under certain storage conditions, potentially affecting analytical results.[7] When heated to decomposition, this compound may emit toxic fumes of nitrogen oxides.[8]

Data Summary

This compound Solubility
SolventApproximate Solubility
DMSO~25 mg/mL[1][2], 44 mg/mL[4], 55 mg/mL[5], 66.67 mg/mL[3]
DMF~25 mg/mL[1][2]
Ethanol~15 mg/mL[1], ~16 mg/mL[2], 44 mg/mL[4]
1:1 Solution of DMSO:PBS (pH 7.2)~0.5 mg/mL[1][2]
WaterPractically insoluble[8]
This compound Stability
FormSolventStorage TemperatureShelf Life
SolidN/A-20°C≥ 2-4 years[1][2]
Stock SolutionOrganic Solvent (e.g., DMSO)-20°C≥ 1 month[3][4]
Stock SolutionOrganic Solvent (e.g., DMSO)-80°C6 - 12 months[3][4][5]
Aqueous SolutionAqueous BufferNot Recommended≤ 1 day[1][2]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO:

  • Weigh the desired amount of solid this compound in a sterile container.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration.

  • To aid dissolution, the solution can be gently warmed (e.g., to 60°C) or sonicated.[3][5]

  • Once fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol for Preparing a Working Solution in Aqueous Buffer:

  • Thaw a single-use aliquot of the this compound stock solution in DMSO.

  • Dilute the stock solution with the aqueous buffer of choice to the final desired concentration.

  • Use the freshly prepared aqueous working solution on the same day. Do not store for more than one day.[1][2]

Visual Guides

Mephenytoin_Storage_Best_Practices cluster_form Compound Form cluster_solvent Solvent Type cluster_storage Storage Conditions cluster_stability Expected Stability Solid Solid this compound Temp_minus20 -20°C Solid->Temp_minus20 StockSolution Stock Solution Organic Organic (DMSO, Ethanol, DMF) StockSolution->Organic Aqueous Aqueous Buffer StockSolution->Aqueous Organic->Temp_minus20 Short-term Temp_minus80 -80°C Organic->Temp_minus80 Long-term RT Room Temperature Aqueous->RT Not Recommended for Storage High High Stability (Years) Temp_minus20->High Medium Moderate Stability (Months) Temp_minus20->Medium Temp_minus80->Medium Low Low Stability (≤ 1 Day) RT->Low

Caption: Factors influencing the stability of this compound.

References

Calibration curve issues in Mephenytoin quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in mephenytoin quantification assays.

Troubleshooting Guide: Calibration Curve Issues

This guide addresses common problems observed during the calibration of this compound quantification assays, their potential causes, and recommended solutions.

Question: Why is my calibration curve for this compound showing poor linearity (r² < 0.99)?

Answer:

Poor linearity in your calibration curve can stem from several factors throughout the analytical workflow. Below is a systematic approach to troubleshoot this issue.

Possible Causes and Solutions:

Cause Explanation Recommended Solution(s)
Inappropriate Calibration Range The concentration range of your calibration standards may be too wide, leading to detector saturation at the high end or falling below the limit of detection at the low end. This compound's metabolism can be saturable, which might also contribute to non-linearity at higher concentrations.[1][2][3][4]- Narrow the concentration range of your calibration standards. - If a wide dynamic range is necessary, consider using a non-linear regression model (e.g., quadratic fit).[5] However, ensure this is well-justified and validated.
Sample Preparation Issues Inefficient or inconsistent extraction of this compound and/or the internal standard from the biological matrix can introduce variability. Protein precipitation, while quick, may not be sufficient to remove all interfering substances.[6]- Optimize your sample preparation method. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples.[6][7] - Ensure consistent vortexing, centrifugation, and evaporation steps.
Matrix Effects Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound and/or the internal standard in the mass spectrometer source, leading to inconsistent responses.[8][9][10]- Improve chromatographic separation to resolve this compound from matrix components.[9] - Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available, as it co-elutes and experiences similar matrix effects, providing better normalization. - Evaluate different biological matrix lots during method development to assess the extent of the matrix effect.
Internal Standard (IS) Issues The chosen internal standard may not be appropriate. An ideal IS should have similar chemical properties and extraction recovery to the analyte.[11] If the IS response is highly variable across the calibration curve, it will negatively impact linearity.- If not already using one, select an internal standard that is structurally similar to this compound. A stable isotope-labeled version of this compound is the gold standard.[12] - Ensure the IS concentration is appropriate and consistent across all samples.
Instrumental Problems Issues with the LC-MS/MS system, such as a dirty ion source, detector saturation, or inconsistent mobile phase delivery, can lead to non-linear responses.- Clean the ion source of the mass spectrometer. - Check for detector saturation at high concentrations. If necessary, dilute the upper-level calibration standards and samples. - Ensure the LC pumps are delivering a stable and consistent flow of the mobile phase.

Question: My calibration curve is acceptable, but the accuracy and precision of my quality control (QC) samples are outside the acceptable limits (±15%). What should I do?

Answer:

Inaccurate or imprecise QC sample results, despite a good calibration curve, often point to issues with sample processing or the stability of the analyte.

Possible Causes and Solutions:

Cause Explanation Recommended Solution(s)
Inconsistent Sample Processing Variability in sample preparation between the calibration standards and the QC samples can lead to deviations.- Ensure that calibration standards and QC samples are prepared and processed in the exact same manner.[13] - Prepare fresh calibration standards and QC samples to rule out preparation errors.
Analyte Instability This compound may be degrading in the biological matrix during sample storage or processing (e.g., freeze-thaw cycles, benchtop stability).- Conduct stability experiments to assess the stability of this compound in the matrix under different storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).[14] - If instability is observed, adjust sample handling procedures accordingly (e.g., minimize time on the bench, process samples on ice).
Matrix Effects in Different Lots The biological matrix lot used for QC samples may have different matrix effects compared to the lot used for calibration standards.- Evaluate matrix effects across multiple lots of the biological matrix to ensure the method is robust.
Pipetting/Dilution Errors Inaccurate pipetting during the preparation of QC samples or calibration standards can lead to significant errors.- Calibrate and verify the accuracy of all pipettes used. - Use a consistent and validated dilution scheme.

Frequently Asked Questions (FAQs)

Q1: What are the typical acceptance criteria for a this compound calibration curve in a regulated bioanalytical assay?

A1: Based on regulatory guidelines from bodies like the FDA and EMA, the following criteria are generally applied:

Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.99 is generally expected. However, linearity should also be assessed by examining residual plots.[15][16]
Number of Standards A minimum of six non-zero concentration levels, plus a blank and a zero sample.[13][17]
Accuracy The back-calculated concentration of each calibration standard should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.[14][18]
Precision The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[13][14]
Run Acceptance At least 75% of the non-zero calibration standards must meet the accuracy criteria.[17]

Q2: What is the "matrix effect," and how can I assess it for my this compound assay?

A2: The matrix effect refers to the alteration of analyte ionization (suppression or enhancement) due to co-eluting components from the sample matrix.[8][10] This can significantly impact the accuracy and reproducibility of LC-MS/MS assays. You can assess it qualitatively and quantitatively:

  • Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline at the retention time of this compound indicates ion suppression or enhancement, respectively.

  • Quantitative Assessment: The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix from multiple sources (e.g., different patient lots).[9] The matrix factor is calculated to determine the degree of ion suppression or enhancement.

Q3: Should I use a linear or non-linear regression for my this compound calibration curve?

A3: A linear regression with 1/x or 1/x² weighting is the most common and preferred model for calibration curves in bioanalytical assays.[5] However, if the response is inherently non-linear due to factors like detector saturation or concentration-dependent phenomena, a non-linear model (e.g., quadratic) may be justified.[5] The choice of model should be evaluated during method development and consistently applied. The simplest model that adequately describes the concentration-response relationship should be used.

Q4: Can I use a surrogate matrix to prepare my calibration standards if the authentic biological matrix is difficult to obtain?

A4: Using a surrogate matrix (e.g., buffer or a different biological matrix) is possible but requires rigorous validation.[13] You must demonstrate that the surrogate matrix does not introduce a bias in the quantification and that the matrix effects are similar to the authentic matrix. This involves comparing the slope of the calibration curve in the surrogate matrix to that in the authentic matrix.

Experimental Protocols

Protocol: Preparation of Calibration Standards and Quality Control Samples for this compound in Human Plasma

This protocol outlines the preparation of calibration standards and QC samples for the quantification of this compound in human plasma using a typical LC-MS/MS method.

1. Materials:

  • This compound reference standard

  • Internal Standard (e.g., S-Mephenytoin-d3)

  • Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • DMSO (optional, for initial stock solution)

2. Preparation of Stock Solutions:

  • This compound Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.

  • From these primary stocks, prepare a series of working solutions by serial dilution in 50:50 methanol:water.

3. Preparation of Calibration Standards:

  • Spike the working solutions of this compound into blank human plasma to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). This is typically done by adding a small volume (e.g., 5-10 µL) of the working solution to a larger volume of plasma (e.g., 90-95 µL) to minimize the amount of organic solvent.

  • Prepare a "blank" sample (plasma with no analyte or IS) and a "zero" sample (plasma with IS only).

4. Preparation of Quality Control Samples:

  • Prepare a separate primary stock solution of this compound from a different weighing.

  • From this separate stock, prepare QC samples in blank human plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 3, 80, and 800 ng/mL).

5. Sample Extraction (Protein Precipitation Example):

  • To 100 µL of each calibration standard, QC sample, and study sample in a 1.5 mL microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard at a fixed concentration.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

Visualizations

Calibration_Curve_Troubleshooting start Start: Poor Calibration Curve (e.g., r² < 0.99, poor accuracy) check_linearity Is the curve non-linear at the high or low end? start->check_linearity check_is Is the Internal Standard (IS) response consistent? check_linearity->check_is No solution_range Adjust calibration range or use weighted/non-linear regression. check_linearity->solution_range Yes check_matrix Have you evaluated matrix effects? check_is->check_matrix Yes solution_is Select a more appropriate IS (e.g., Stable Isotope Labeled). check_is->solution_is No check_prep Is sample preparation robust and consistent? check_matrix->check_prep Yes solution_matrix Improve chromatography or use a cleaner extraction method (SPE/LLE). check_matrix->solution_matrix No check_instrument Is the LC-MS system performing optimally? check_prep->check_instrument Yes solution_prep Re-optimize and validate sample preparation procedure. check_prep->solution_prep No solution_instrument Perform instrument maintenance (e.g., clean source, check pumps). check_instrument->solution_instrument No end_node Re-run and evaluate calibration curve. check_instrument->end_node Yes solution_range->end_node solution_is->end_node solution_matrix->end_node solution_prep->end_node solution_instrument->end_node

Caption: Troubleshooting workflow for poor calibration curves.

Experimental_Workflow prep_stocks Prepare this compound & IS Stock and Working Solutions spike_samples Spike Blank Matrix to Create Calibration Standards & QCs prep_stocks->spike_samples add_is Aliquot Samples and Add Internal Standard spike_samples->add_is extract Perform Sample Extraction (e.g., Protein Precipitation) add_is->extract evaporate Evaporate & Reconstitute extract->evaporate lcms_analysis LC-MS/MS Analysis evaporate->lcms_analysis data_processing Data Processing: Integrate Peaks, Generate Calibration Curve lcms_analysis->data_processing quantify Quantify Unknown Samples data_processing->quantify

Caption: General workflow for this compound quantification.

Mephenytoin_Metabolism This compound This compound cyp2c19 CYP2C19 This compound->cyp2c19 hydroxythis compound 4'-Hydroxythis compound nirvanol Nirvanol (Phenylethylhydantoin) cyp2c19->hydroxythis compound Aromatic Hydroxylation cyp2c19->nirvanol N-demethylation

Caption: Simplified metabolic pathway of this compound.

References

Technical Support Center: Mephenytoin Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the best practices for collecting, processing, and storing samples for Mephenytoin analysis. Adherence to these guidelines is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Which type of blood collection tube is recommended for this compound analysis?

A1: While direct studies on this compound stability in various blood collection tubes are limited, data from the closely related compound phenytoin can provide guidance. For phenytoin, drug concentrations have been observed to decrease in serum separator tubes (SSTs) containing gel, especially with prolonged storage at room temperature.[1][2] Therefore, it is recommended to use plain red-top tubes for serum collection or tubes with anticoagulants such as EDTA or heparin for plasma collection. If SSTs must be used, samples should be processed and analyzed promptly or stored at refrigerated temperatures (2-8°C).[1]

Q2: What is the recommended anticoagulant for plasma collection for this compound analysis?

A2: There is currently no direct evidence to suggest that common anticoagulants like EDTA, heparin, or citrate adversely affect this compound stability. However, it is crucial to maintain consistency in the choice of anticoagulant throughout a study to avoid any potential matrix effects that could influence analytical results.

Q3: What are the optimal conditions for processing blood samples to ensure this compound stability?

A3: To minimize the potential for degradation, blood samples should be processed as soon as possible after collection. Centrifugation to separate plasma or serum should ideally be performed in a refrigerated centrifuge to maintain a low temperature. While specific centrifugation parameters for this compound have not been published, a standard approach of 1500-2000 x g for 10-15 minutes at 4°C is generally recommended for plasma/serum separation for drug analysis.

Q4: How should I store whole blood, plasma, or serum samples for this compound analysis?

A4: For short-term storage (up to 48 hours), whole blood, plasma, and serum samples should be kept at refrigerated temperatures (2-8°C). For long-term storage, it is crucial to store plasma and serum samples frozen at -20°C or, preferably, -80°C.[2] (S)-Mephenytoin as a solid compound is stable for at least two years when stored at -20°C.[3] Aqueous solutions of this compound are not recommended for storage for more than one day.[3]

Q5: How many freeze-thaw cycles can plasma or serum samples containing this compound undergo?

A5: The impact of multiple freeze-thaw cycles on this compound concentration in plasma or serum has not been specifically reported. As a general best practice in bioanalysis, the number of freeze-thaw cycles should be minimized. It is advisable to aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample.

Q6: Are there any known stability issues with this compound metabolites?

A6: Yes, a labile cysteine conjugate of S-mephenytoin has been identified in the urine of extensive metabolizers.[2] This metabolite can hydrolyze back to S-mephenytoin during storage, leading to an increase in the measured S/R-mephenytoin ratio.[2] Acid treatment of urine samples can also cause this conversion.[2] Therefore, for studies involving phenotyping based on urinary S/R ratios, it is critical to analyze the samples promptly or store them appropriately at -20°C and to be aware of the potential for this conversion.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lower than expected this compound concentrations Sample degradation due to improper storage temperature.Ensure samples are stored at the correct temperature immediately after processing (refrigerated for short-term, frozen for long-term).
Adsorption to the gel in serum separator tubes (SSTs).If possible, re-collect samples using plain red-top tubes or tubes with EDTA/heparin. If using SSTs, process samples immediately after collection.
Inconsistent results between samples Use of different blood collection tubes or anticoagulants.Use a consistent type of collection tube and anticoagulant for all samples within a study.
Variable processing times or temperatures.Standardize the protocol for sample processing, including time from collection to centrifugation and centrifugation temperature.
Increase in S/R this compound ratio in urine samples over time Conversion of a labile S-mephenytoin metabolite back to the parent drug.Analyze urine samples for phenotyping as fresh as possible. If storage is necessary, freeze at -20°C and be aware of this potential issue during data interpretation. Consider re-analysis after acid treatment to confirm phenotype if necessary.[2]

Data Summary Tables

Table 1: Summary of Phenytoin Stability in Different Blood Collection Tubes (Extrapolated for this compound)

Tube TypeStorage TemperatureStorage DurationPhenytoin StabilityRecommendation for this compound
Plain Red-TopRoom Temperature (25°C)Up to 24hStable[1]Recommended
Plain Red-TopRefrigerated (4°C)Up to 24hStable[1]Recommended
Serum Separator Tube (SST)Room Temperature (25°C)24hSignificant degradation (mean loss of 17.9%)[1]Not Recommended for prolonged storage
Serum Separator Tube (SST)Refrigerated (4°C)Up to 24hStable[1]Acceptable if processed promptly

Table 2: Long-Term Storage Stability of (S)-Mephenytoin

MatrixStorage TemperatureStorage DurationStability
Crystalline Solid-20°C≥ 2 yearsStable[3]
Aqueous SolutionNot Specified> 1 dayNot Recommended [3]
Urine (S/R Ratio)-20°CUp to 6 monthsS/R ratio may increase in extensive metabolizers[2]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for this compound Analysis

  • Blood Collection:

    • Collect whole blood into a plain red-top tube (for serum) or a tube containing EDTA or heparin (for plasma).

    • Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant if present.

  • Sample Processing:

    • Process the blood sample as soon as possible, ideally within 1 hour of collection.

    • If immediate processing is not possible, store the whole blood sample at 2-8°C for no longer than 24 hours.

    • For Serum: Allow the blood in the plain red-top tube to clot at room temperature for 30-60 minutes.

    • Centrifugation: Centrifuge the tubes at 1500-2000 x g for 15 minutes in a refrigerated centrifuge (4°C).

    • Aliquoting: Carefully transfer the supernatant (serum or plasma) into labeled cryovials. It is recommended to create multiple aliquots to avoid repeated freeze-thaw cycles.

  • Storage:

    • For short-term storage (up to 48 hours), store the aliquots at 2-8°C.

    • For long-term storage, store the aliquots at -20°C or -80°C.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage blood_collection Collect Whole Blood (Plain or Anticoagulant Tube) centrifugation Centrifuge at 4°C (1500-2000 x g, 15 min) blood_collection->centrifugation Process ASAP aliquoting Aliquot Plasma/Serum centrifugation->aliquoting short_term Short-Term (2-8°C, <48h) aliquoting->short_term long_term Long-Term (-20°C or -80°C) aliquoting->long_term

Caption: Recommended workflow for blood sample handling for this compound analysis.

logical_relationship This compound This compound Stability collection Sample Collection This compound->collection processing Sample Processing This compound->processing storage Sample Storage This compound->storage tube_type Blood Collection Tube collection->tube_type anticoagulant Anticoagulant collection->anticoagulant centrifugation Centrifugation (Speed, Time, Temp) processing->centrifugation temperature Temperature (RT, Refrigerated, Frozen) storage->temperature freeze_thaw Freeze-Thaw Cycles storage->freeze_thaw

Caption: Key factors influencing the stability of this compound in biological samples.

References

Validation & Comparative

A Comparative Guide to Mephenytoin and Omeprazole as CYP2C19 Probe Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cytochrome P450 enzyme CYP2C19 is a critical component in the metabolism of a wide array of clinically important drugs. Its genetic polymorphism leads to variable enzyme activity, categorizing individuals into distinct metabolizer phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs). Accurate phenotyping of CYP2C19 is paramount for personalized medicine and in the drug development process to ensure safety and efficacy. Mephenytoin and omeprazole are two of the most established and widely utilized probe drugs for assessing CYP2C19 activity in vivo. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies.

Introduction to CYP2C19 Probe Drugs

A probe drug for a specific enzyme is a compound that is predominantly metabolized by that enzyme, and its pharmacokinetic profile can, therefore, be used to determine the enzyme's in vivo activity. An ideal probe drug should be safe, well-tolerated, and its metabolic pathway should be highly specific to the enzyme of interest. Both this compound and omeprazole have been extensively validated as sensitive and specific probes for CYP2C19 phenotyping.

This compound , an anticonvulsant, was one of the first drugs used to identify the genetic polymorphism of CYP2C19.[1] Its stereospecific metabolism, where the S-enantiomer is almost exclusively hydroxylated by CYP2C19, forms the basis of its use as a probe drug.[1][2]

Omeprazole , a proton pump inhibitor, is primarily metabolized by CYP2C19 to form 5-hydroxyomeprazole.[3][4] Its widespread clinical use and favorable safety profile have made it a popular choice for CYP2C19 phenotyping studies. Studies have shown a significant correlation between the metabolic ratios of omeprazole and the S/R ratio of this compound, confirming their concordance in phenotyping.[5][6]

Quantitative Comparison of Performance

The following table summarizes the key quantitative parameters for this compound and omeprazole when used as CYP2C19 probe drugs. These values are derived from various clinical studies and provide a basis for comparing their application in phenotyping.

ParameterThis compoundOmeprazole
Typical Oral Dose 100 mg (racemic)[6][7]20 mg[5][6]
Biological Matrix Urine[6][7]Plasma[5][6]
Metabolic Ratio (MR) Urinary S/R ratio of this compound[7]Plasma omeprazole / 5-hydroxyomeprazole ratio[5]
Phenotype Cut-off Values
Poor Metabolizer (PM)S/R ratio > 0.9[8]MR > 5.0 (approximate)[5]
Normal/Extensive Metabolizer (NM/EM)S/R ratio < 0.9[8]MR < 5.0 (approximate)[5]
Sample Collection Time 8-hour urine collection post-dose[6]3 hours post-dose for plasma sample[5]
Primary Metabolite 4'-hydroxythis compound[6]5-hydroxyomeprazole[6]
Other Metabolizing Enzymes Minor contribution from other CYPs for R-mephenytoin[7]CYP3A4 contributes to a lesser extent[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible phenotyping results. Below are representative protocols for CYP2C19 phenotyping using this compound and omeprazole.

This compound Phenotyping Protocol
  • Subject Preparation: Subjects should fast overnight before the administration of the drug.

  • Drug Administration: A single oral dose of 100 mg of racemic this compound is administered with water.[6][7]

  • Urine Collection: All urine is collected for a period of 8 hours following drug administration.[6]

  • Sample Processing: The total volume of the collected urine is measured, and an aliquot is stored at -20°C or lower until analysis.

  • Analytical Method: The concentrations of S-mephenytoin and R-mephenytoin in the urine are determined using a stereospecific analytical method, such as chiral gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Calculation of Metabolic Ratio: The urinary S/R ratio of this compound is calculated by dividing the concentration of S-mephenytoin by the concentration of R-mephenytoin.

  • Phenotype Determination: Subjects are classified into different metabolizer phenotypes based on the calculated S/R ratio, with a ratio greater than 0.9 typically identifying a poor metabolizer.[8]

Omeprazole Phenotyping Protocol
  • Subject Preparation: Subjects should fast overnight.

  • Drug Administration: A single oral dose of 20 mg of omeprazole is administered with water.[5][6]

  • Blood Sampling: A single blood sample is collected at 3 hours post-dose into a tube containing an appropriate anticoagulant (e.g., EDTA).[5]

  • Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Analytical Method: The plasma concentrations of omeprazole and its primary metabolite, 5-hydroxyomeprazole, are quantified using a validated analytical method such as HPLC or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation of Metabolic Ratio: The metabolic ratio (MR) is calculated by dividing the plasma concentration of omeprazole by the plasma concentration of 5-hydroxyomeprazole.[5]

  • Phenotype Determination: Phenotypes are assigned based on the calculated MR. While a definitive universal cut-off is not established, studies have shown that poor metabolizers exhibit significantly higher MRs (e.g., >5.0) compared to normal metabolizers.[5]

Metabolic Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the metabolic pathways of this compound and omeprazole via CYP2C19 and the general experimental workflow for phenotyping.

Mephenytoin_Metabolism This compound This compound (racemic) S_this compound S-Mephenytoin This compound->S_this compound R_this compound R-Mephenytoin This compound->R_this compound Metabolite_4OH 4'-hydroxy-S-mephenytoin S_this compound->Metabolite_4OH Hydroxylation Other_Metabolites Other Metabolites R_this compound->Other_Metabolites Metabolism CYP2C19 CYP2C19 CYP2C19->S_this compound Other_CYPs Other CYPs Other_CYPs->R_this compound

Caption: Metabolic pathway of racemic this compound.

Omeprazole_Metabolism Omeprazole Omeprazole Metabolite_5OH 5-hydroxyomeprazole Omeprazole->Metabolite_5OH Hydroxylation Metabolite_Sulphone Omeprazole sulphone Omeprazole->Metabolite_Sulphone Sulphoxidation CYP2C19 CYP2C19 CYP2C19->Omeprazole CYP3A4 CYP3A4 CYP3A4->Omeprazole

Caption: Metabolic pathway of omeprazole.

Phenotyping_Workflow Start Subject Recruitment & Consent Dosing Probe Drug Administration Start->Dosing Sampling Biological Sample Collection (Urine or Plasma) Dosing->Sampling Analysis Bioanalytical Quantification (LC-MS/MS or GC-MS) Sampling->Analysis Calculation Metabolic Ratio Calculation Analysis->Calculation Phenotyping Phenotype Assignment Calculation->Phenotyping

Caption: General experimental workflow for CYP2C19 phenotyping.

Conclusion

Both this compound and omeprazole serve as reliable and effective probe drugs for the in vivo assessment of CYP2C19 phenotype. The choice between them may depend on several factors, including the specific research question, the availability of analytical resources, and the clinical context of the study population.

This compound offers a highly specific assessment of CYP2C19 activity due to the stereoselective metabolism of its S-enantiomer. However, its use is primarily limited to research settings as it is not a commonly prescribed therapeutic agent.

Omeprazole presents a more clinically integrated option, given its widespread use as a medication. This allows for phenotyping in patient populations already receiving the drug for therapeutic purposes. While CYP3A4 contributes to its metabolism, the 5-hydroxylation pathway remains a sensitive and specific marker for CYP2C19 activity.

References

A Comparative Guide to the Cross-Validation of Mephenytoin Assays Across Diverse Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Mephenytoin is paramount for pharmacokinetic studies, therapeutic drug monitoring, and CYP2C19 phenotyping. The choice of analytical platform can significantly impact the sensitivity, specificity, and throughput of these assays. This guide provides an objective comparison of common analytical platforms used for this compound quantification, supported by experimental data, to aid in the selection and cross-validation of these critical methods.

The cross-validation of analytical methods is a critical process to ensure that data is reliable and reproducible when methods are transferred between laboratories or when a new method is introduced.[1] This guide focuses on the comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most prevalent techniques for this compound analysis.

Quantitative Performance at a Glance

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, the complexity of the biological matrix, and the desired sample throughput. The following tables summarize the key performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound and its primary metabolite, 4'-hydroxythis compound.

Table 1: Performance Comparison for 4'-Hydroxythis compound Analysis

Performance ParameterHPLC with UV DetectionUPLC-MS/MS
Limit of Quantification (LOQ) 50 ng/mL (in urine)[2]1 ng/mL (in plasma), 20 ng/mL (in urine)[2][3]
Linearity Range 0.5 - 100.0 µg/mL (in urine)[2][4]1 - 500 ng/mL (in plasma), 15 - 10,000 ng/mL (in urine)[2][3]
Precision (RSD%) < 10% (within-day and day-to-day)[2][4]< 12.4% (intra-day in plasma), < 10.5% (intra- and inter-day in urine)[2][3]
Accuracy/Recovery 95.10 ± 2.95%[2][4]87.2 - 108.3% (in plasma), Inaccuracy < 9.5% (in urine)[2]
Analysis Time ~6 minutes (retention time)[2]~8 minutes (total run time for multiple analytes)[2]
Specificity Moderate (risk of interference from co-eluting compounds)[2]High (mass-based detection)[2]

Table 2: General Comparison of Analytical Platforms

FeatureHPLC-UVLC-MS/MS
Sensitivity LowerHigher[2]
Specificity Moderate[2]High[2]
Throughput LowerHigher[2]
Cost & Complexity Lower Instrument Cost, Simpler Operation[2]Higher Instrument Cost, More Complex[2]
Matrix Effects More Susceptible to Interferences[2]Reduced Matrix Effects (due to MRM)[2]

Experimental Workflows

The general workflow for analyzing this compound and its metabolites involves sample preparation, chromatographic separation, and detection. The specific steps can vary depending on the chosen platform and the biological matrix.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine) InternalStandard Add Internal Standard BiologicalSample->InternalStandard Hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) BiologicalSample->Hydrolysis ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) InternalStandard->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection HPLC HPLC System SupernatantCollection->HPLC Inject LCMSMS LC-MS/MS System SupernatantCollection->LCMSMS Inject Hydrolysis->InternalStandard UVDetector UV Detector HPLC->UVDetector MassSpec Tandem Mass Spectrometer LCMSMS->MassSpec Chromatogram Chromatogram Acquisition UVDetector->Chromatogram MassSpec->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for this compound analysis.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are representative protocols for the analysis of this compound and its metabolites using HPLC-UV and LC-MS/MS.

HPLC-UV Methodology

This method is often employed for its cost-effectiveness, particularly when high sensitivity is not a primary requirement.

  • Sample Preparation: For urine samples, acid hydrolysis may be performed to deconjugate glucuronidated metabolites.[2] An internal standard, such as phenobarbital, is added.[4]

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a µ-Bondapack RP-C18, is commonly used.[4]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60, v/v) is a typical mobile phase.[4]

    • Column Temperature: Maintained at an elevated temperature, for instance, 50°C, to ensure reproducible chromatography.[4]

    • Detection: A UV detector set at a wavelength of 210 nm is used for detection.[4]

LC-MS/MS Methodology

For studies demanding high sensitivity and specificity, especially in complex biological matrices like plasma, LC-MS/MS is the preferred technique.[2]

  • Sample Preparation: A common method for plasma or serum is protein precipitation using a solvent like acetonitrile.[5][6] For urine samples, a "dilute-and-shoot" approach or enzymatic hydrolysis with β-glucuronidase followed by protein precipitation can be used.[3][5] A stable isotope-labeled internal standard is highly recommended for optimal accuracy.[6]

  • Chromatographic Conditions:

    • Column: High-efficiency columns, such as an ACQUITY UPLC BEH C18 or a Thermo Electron Aquasil C18, are utilized for separation.[2][3]

    • Mobile Phase: A gradient elution with an organic mobile phase (e.g., a mixture of acetonitrile and methanol) and an aqueous mobile phase (e.g., water with formic acid or ammonium acetate) is typically employed.[3][7]

    • Flow Rate: Generally in the range of 0.25-0.6 mL/min.[2][7]

  • Mass Spectrometry Conditions:

    • Instrument: A triple quadrupole mass spectrometer is used for detection.[3][5]

    • Ionization: Positive or negative electrospray ionization (ESI) can be used.[3][5]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[5]

Signaling Pathway: this compound Metabolism

The primary metabolic pathway for this compound involves hydroxylation by the cytochrome P450 enzyme CYP2C19. Understanding this pathway is crucial for interpreting analytical results, particularly in pharmacogenetic studies.

This compound This compound Hydroxythis compound 4'-Hydroxythis compound This compound->Hydroxythis compound Aromatic Hydroxylation Nirvanol Nirvanol (phenylethylhydantoin) This compound->Nirvanol N-demethylation CYP2C19 CYP2C19 CYP2C19->this compound Catalyzes OtherCYPs Other CYPs OtherCYPs->this compound Catalyzes

Caption: Metabolic pathway of this compound.

Conclusion

Both HPLC-UV and LC-MS/MS are valuable techniques for the quantification of this compound. LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for many applications, including therapeutic drug monitoring and pharmacokinetic studies in complex matrices.[8] HPLC-UV, while less sensitive, provides a cost-effective alternative for analyses where higher concentrations are expected. The choice of platform should be guided by the specific requirements of the study. A thorough cross-validation is essential when transitioning between methods or laboratories to ensure data consistency and reliability.

References

Correlating Mephenytoin Phenotyping with CYP2C19 Genotyping: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mephenytoin phenotyping and CYP2C19 genotyping, offering experimental data and detailed protocols to aid researchers in understanding the correlation between these two methodologies for assessing CYP2C19 enzyme activity. This information is critical for pharmacokinetic studies, clinical trial design, and personalized medicine approaches.

Introduction

The polymorphic cytochrome P450 enzyme, CYP2C19, plays a crucial role in the metabolism of numerous clinically important drugs, including the anticonvulsant this compound.[1] Genetic variations in the CYP2C19 gene can lead to significant inter-individual differences in enzyme activity, categorizing individuals into distinct metabolizer phenotypes: extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs).[2] Accurately determining a subject's CYP2C19 metabolic capacity is paramount in drug development and clinical practice to optimize efficacy and minimize adverse drug reactions.

This guide explores the two primary methods for this assessment: this compound phenotyping, which measures the enzymatic activity directly, and CYP2C19 genotyping, which identifies the genetic basis for altered enzyme function.

Data Presentation: Genotype-Phenotype Correlation

The correlation between CYP2C19 genotype and this compound phenotype is generally strong. The urinary S/R ratio of this compound is a key metric in phenotyping, where a higher ratio indicates poorer metabolic capacity. The following table summarizes the expected correlation between common CYP2C19 genotypes and the resulting metabolizer phenotype and this compound S/R ratio.

CYP2C19 GenotypePredicted PhenotypeThis compound S/R Ratio (Urine, 8h post-dose)
1/1 Extensive Metabolizer (EM)< 0.8 (typically low, e.g., median ~0.01)[3]
1/2 Intermediate Metabolizer (IM)< 0.8 (e.g., median ~0.06)[3]
1/3 Intermediate Metabolizer (IM)< 0.8
2/2 Poor Metabolizer (PM)≥ 0.8 (often significantly higher, e.g., ≥ 0.9)[3]
2/3 Poor Metabolizer (PM)≥ 0.8
3/3 Poor Metabolizer (PM)≥ 0.8
1/17 Rapid/Ultrarapid Metabolizer< 0.8 (potentially lower than 1/1)
17/17 Ultrarapid Metabolizer< 0.8 (potentially lower than 1/1)

Note: The S/R ratios are indicative and can vary between studies and individuals. The classification of EM, IM, and PM is based on the functional impact of the alleles, where *1 is a normal function allele, *2 and *3 are loss-of-function alleles, and *17 is an increased function allele.

Experimental Protocols

Detailed methodologies for conducting this compound phenotyping and CYP2C19 genotyping are provided below.

This compound Phenotyping Protocol

This protocol outlines the in vivo assessment of CYP2C19 activity using this compound as a probe drug.

1. Subject Selection and Preparation:

  • Recruit healthy volunteers or patients after obtaining informed consent.
  • Ensure subjects have abstained from inducing or inhibiting drugs for at least one week.
  • Subjects should fast overnight before drug administration.

2. This compound Administration:

  • Administer a single oral dose of 50-100 mg of racemic this compound.[3][4]

3. Urine Collection:

  • Collect all urine for 8 hours post-dose.[4]
  • Measure the total volume of the collected urine.
  • Store an aliquot of the urine sample at -20°C until analysis.

4. Sample Analysis:

  • Thaw urine samples at room temperature.
  • Perform enzymatic hydrolysis to deconjugate metabolites.
  • Extract this compound enantiomers using a suitable organic solvent (e.g., dichloromethane).
  • Analyze the concentrations of (S)-mephenytoin and (R)-mephenytoin using a validated chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method.[4]

5. Data Analysis:

  • Calculate the urinary S/R ratio of this compound.
  • Classify subjects as EMs (S/R ratio < 0.8) or PMs (S/R ratio ≥ 0.8).[4]

CYP2C19 Genotyping Protocol (PCR-RFLP)

This protocol describes a common method for identifying specific single nucleotide polymorphisms (SNPs) in the CYP2C19 gene.

1. DNA Extraction:

  • Extract genomic DNA from whole blood samples using a standard DNA extraction kit.

2. PCR Amplification:

  • Amplify the specific region of the CYP2C19 gene containing the SNP of interest (e.g., for CYP2C192 or CYP2C193) using specific primers.
  • Perform PCR using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

3. Restriction Enzyme Digestion:

  • Digest the PCR product with a restriction enzyme that specifically recognizes and cuts the sequence of either the wild-type or the mutant allele. The choice of enzyme depends on the SNP being analyzed.
  • Incubate the reaction mixture at the optimal temperature for the specific restriction enzyme.

4. Gel Electrophoresis:

  • Separate the digested DNA fragments based on their size by agarose gel electrophoresis.
  • Visualize the DNA fragments under UV light after staining with a DNA-intercalating dye (e.g., ethidium bromide).

5. Genotype Determination:

  • Determine the genotype based on the pattern of the DNA fragments on the gel. For example, a homozygous wild-type individual will show a different banding pattern than a heterozygous or a homozygous mutant individual.

Mandatory Visualization

This compound Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of this compound, highlighting the stereoselective 4'-hydroxylation of S-mephenytoin by CYP2C19.

Mephenytoin_Metabolism This compound Racemic this compound (S- and R-enantiomers) S_this compound S-Mephenytoin This compound->S_this compound R_this compound R-Mephenytoin This compound->R_this compound OH_S_this compound 4'-Hydroxy-S-Mephenytoin S_this compound->OH_S_this compound 4'-hydroxylation N_demethylation N-demethylation (minor pathway) S_this compound->N_demethylation R_this compound->N_demethylation CYP2C19 CYP2C19 CYP2C19->S_this compound

Caption: Metabolic pathway of this compound.

Experimental Workflow: Correlating Phenotype and Genotype

This diagram outlines the logical workflow for a study designed to correlate this compound phenotyping with CYP2C19 genotyping results.

Experimental_Workflow cluster_phenotyping This compound Phenotyping cluster_genotyping CYP2C19 Genotyping Subject_Selection Subject Selection (Informed Consent) Mephenytoin_Admin Administer Racemic This compound (50-100mg) Subject_Selection->Mephenytoin_Admin Urine_Collection 8-hour Urine Collection Mephenytoin_Admin->Urine_Collection HPLC_Analysis Chiral HPLC/GC Analysis of S/R this compound Urine_Collection->HPLC_Analysis SR_Ratio Calculate S/R Ratio HPLC_Analysis->SR_Ratio Phenotype_Class Phenotype Classification (EM, PM) SR_Ratio->Phenotype_Class Data_Correlation Data Correlation and Analysis Phenotype_Class->Data_Correlation Blood_Sample Blood Sample Collection DNA_Extraction Genomic DNA Extraction Blood_Sample->DNA_Extraction PCR_RFLP PCR-RFLP for CYP2C19 Alleles DNA_Extraction->PCR_RFLP Genotype_Det Genotype Determination PCR_RFLP->Genotype_Det Genotype_Det->Data_Correlation

Caption: Workflow for correlating phenotype and genotype.

Conclusion

Both this compound phenotyping and CYP2C19 genotyping are valuable tools for assessing CYP2C19 metabolic activity. Phenotyping provides a direct measure of in vivo enzyme function, which can be influenced by non-genetic factors. In contrast, genotyping offers a stable and predictive measure of an individual's inherent metabolic capacity. A high degree of concordance exists between the two methods, particularly for identifying poor metabolizers. The choice of method, or a combination of both, will depend on the specific research or clinical question being addressed. This guide provides the foundational knowledge and protocols to effectively utilize these techniques in drug development and scientific research.

References

A Head-to-Head Comparison of Mephenytoin and Dextromethorphan as P450 Probes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug metabolism research, particularly in the characterization of cytochrome P450 (CYP) enzyme activity, the use of specific probe substrates is fundamental. This guide provides a detailed head-to-head comparison of two widely used probes: Mephenytoin for CYP2C19 and Dextromethorphan for CYP2D6. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to aid in the selection and application of these critical research tools.

Introduction to P450 Probes

Cytochrome P450 enzymes are a superfamily of monooxygenases responsible for the metabolism of a vast array of xenobiotics, including the majority of clinically used drugs. Genetic polymorphisms in CYP genes can lead to significant inter-individual variability in drug metabolism, resulting in altered drug efficacy and adverse drug reactions. P450 probe substrates are compounds that are selectively metabolized by a specific CYP isozyme, allowing for the in vitro and in vivo assessment of that enzyme's activity, a process known as phenotyping.

This compound has long been established as the classical probe substrate for determining CYP2C19 activity.[1][2] Its stereoselective metabolism, where the (S)-enantiomer is predominantly 4'-hydroxylated by CYP2C19, forms the basis of its use in phenotyping studies.[3]

Dextromethorphan , a common antitussive agent, is extensively used as a probe for CYP2D6 activity.[4] Its O-demethylation to dextrorphan is primarily catalyzed by CYP2D6, and the ratio of parent drug to metabolite is a reliable indicator of enzyme function.[5]

Quantitative Data Comparison

The following tables summarize key quantitative parameters for this compound and Dextromethorphan as P450 probes, providing a basis for direct comparison of their utility and characteristics.

ParameterThis compoundDextromethorphanReference(s)
Primary P450 Target Cytochrome P450 2C19 (CYP2C19)Cytochrome P450 2D6 (CYP2D6)[1][4]
Primary Metabolic Reaction (S)-Mephenytoin 4'-hydroxylationO-demethylation[1][3]
Primary Metabolite 4'-hydroxy-mephenytoinDextrorphan[6][7]
Secondary P450 Involvement CYP2C9 (minor role in hydroxylation)CYP3A4 (N-demethylation)[1][8]
Typical In Vivo Dose (Phenotyping) 100 mg (racemic mixture)30-40 mg[2][5]
Typical Matrix for Analysis UrineUrine, Plasma[2][9]
Metabolic Ratio for Phenotyping Urinary (S)/(R)-Mephenytoin ratioUrinary Dextromethorphan/Dextrorphan ratio[2][5]

Table 1: General Characteristics of this compound and Dextromethorphan as P450 Probes

ParameterThis compound (CYP2C19)Dextromethorphan (CYP2D6)Reference(s)
Apparent Km (µM) for primary metabolic pathway 24.1 (for 4'-hydroxylation)2.2-9.4 (high-affinity O-demethylation)[8][10]
Apparent Km (µM) for secondary metabolic pathway -632-977 (N-demethylation by CYP3A4)[10]

Table 2: In Vitro Kinetic Parameters

Metabolic Pathways

The metabolic pathways of this compound and Dextromethorphan are distinct and selective for their respective primary CYP enzymes.

Mephenytoin_Metabolism This compound This compound (racemic) S_this compound (S)-Mephenytoin This compound->S_this compound R_this compound (R)-Mephenytoin This compound->R_this compound Hydroxy_this compound 4'-hydroxy-mephenytoin S_this compound->Hydroxy_this compound CYP2C19 Nirvanol Nirvanol (5-ethyl-5-phenylhydantoin) R_this compound->Nirvanol N-demethylation

Caption: Metabolic pathway of this compound.

Dextromethorphan_Metabolism Dextromethorphan Dextromethorphan Dextrorphan Dextrorphan Dextromethorphan->Dextrorphan CYP2D6 (O-demethylation) Methoxymorphinan 3-Methoxymorphinan Dextromethorphan->Methoxymorphinan CYP3A4 (N-demethylation) Hydroxymorphinan 3-Hydroxymorphinan Dextrorphan->Hydroxymorphinan CYP3A4 Dextrorphan_Glucuronide Dextrorphan-O-glucuronide Dextrorphan->Dextrorphan_Glucuronide UGTs Methoxymorphinan->Hydroxymorphinan CYP2D6

Caption: Metabolic pathway of Dextromethorphan.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate assessment of CYP activity. Below are representative protocols for in vivo phenotyping and in vitro inhibition studies.

In Vivo Phenotyping Protocol: Dextromethorphan for CYP2D6

This protocol outlines a typical procedure for determining an individual's CYP2D6 phenotype using Dextromethorphan.

  • Subject Preparation: Healthy volunteers are required to abstain from alcohol and medications known to interact with CYP2D6 for at least one week prior to the study.

  • Probe Administration: A single oral dose of 40 mg of Dextromethorphan hydrobromide is administered to the subjects.[5]

  • Urine Collection: All urine is collected for a period of 10 hours following drug administration.[5]

  • Sample Analysis: The concentrations of Dextromethorphan and its metabolite, Dextrorphan, in the urine samples are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

  • Data Analysis: The metabolic ratio (MR) is calculated as the molar concentration of Dextromethorphan divided by the molar concentration of Dextrorphan.[5]

  • Phenotype Classification: Subjects are classified as poor metabolizers (PMs) if their MR is greater than 0.3, and as extensive metabolizers (EMs) if their MR is 0.3 or less.[5]

In Vitro CYP2C19 Inhibition Assay Protocol: this compound

This protocol describes a common method for evaluating the inhibitory potential of a test compound on CYP2C19 activity using this compound as the probe substrate.

  • Incubation Mixture Preparation: A typical incubation mixture in a microcentrifuge tube contains human liver microsomes (HLMs), a phosphate buffer (pH 7.4), the probe substrate (S)-Mephenytoin, and the test compound at various concentrations.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period to allow the test compound to interact with the enzymes.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-generating system.

  • Incubation: The reaction is allowed to proceed at 37°C for a specific time, typically determined through linearity experiments.

  • Reaction Termination: The reaction is stopped by adding a quenching solvent, such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the formation of the metabolite, 4'-hydroxy-mephenytoin.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is then calculated.

Experimental Workflow for CYP Inhibition Studies

The following diagram illustrates a generalized workflow for conducting in vitro cytochrome P450 inhibition assays.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Microsomes Prepare Human Liver Microsomes Mix_Components Combine Microsomes, Substrate, and Inhibitor Prep_Microsomes->Mix_Components Prep_Substrate Prepare Probe Substrate Solution Prep_Substrate->Mix_Components Prep_Inhibitor Prepare Test Inhibitor Dilutions Prep_Inhibitor->Mix_Components Prep_Cofactor Prepare NADPH Generating System Start_Reaction Initiate with NADPH Prep_Cofactor->Start_Reaction Pre_Incubate Pre-incubate at 37°C Mix_Components->Pre_Incubate Pre_Incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Terminate Reaction (e.g., Acetonitrile) Incubate->Stop_Reaction Centrifuge Centrifuge to Pellet Protein Stop_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Calculate_IC50 Calculate IC50 Value Analyze_Supernatant->Calculate_IC50

References

Advancing Mephenytoin Analysis: A Comparative Guide to Validated Analytical Methods Using Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of Mephenytoin is critical for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. This guide provides a comprehensive comparison of validated analytical methods for this compound, utilizing reference standards to ensure data integrity and reproducibility. Detailed experimental protocols and performance data are presented to aid in the selection of the most appropriate method for specific research needs.

The validation of an analytical method is a crucial process that provides documented evidence that the procedure is suitable for its intended purpose.[1][2] This involves evaluating several key parameters, including accuracy, precision, specificity, linearity, range, and the limits of detection and quantification.[1][2] The use of certified reference standards is fundamental to this process, providing a benchmark against which the performance of the new method can be rigorously assessed.[3][4]

Comparative Analysis of Analytical Methods

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are two of the most common techniques for the analysis of this compound and its metabolites.[5][6][7][8] While both methods offer reliable quantification, they differ in terms of sensitivity, selectivity, and complexity.

Quantitative Performance Data

The following tables summarize the key validation parameters for HPLC-UV and LC-MS/MS methods for the determination of this compound and related compounds, based on data from various studies.

Table 1: HPLC-UV Method Validation Parameters

ParameterThis compound4'-Hydroxythis compoundPhenytoinReference
Linearity Range 0.05-1.00 µg/mL0.5-100.0 µg/mL2-10 µg/mL[7][9]
Correlation Coefficient (r) 0.99980.9992>0.99[7][10]
Recovery (%) 95.10 ± 2.95-99-102[7][9]
Precision (RSD, %) < 10 (Intra- and Inter-day)< 10 (Intra- and Inter-day)< 3.2[7][9]
Limit of Detection (LOD) 25 ng/mL50 ng/mL0.021 µg/mL[7][10]
Limit of Quantitation (LOQ) --0.064 µg/mL[10]

Table 2: LC-MS/MS Method Validation Parameters

ParameterThis compound4'-Hydroxythis compoundPhenytoinReference
Linearity Range 30-10,000 ng/mL20-10,000 ng/mL10-2000 ng/mL[6][11]
Correlation Coefficient (r²) > 0.995> 0.995> 0.995[11]
Accuracy (%) 90.5-109.5 (Intra- and Inter-day)90.5-109.5 (Intra- and Inter-day)< 10% deviation[6][11]
Precision (RSD, %) 0.8-10.5 (Intra- and Inter-day)0.8-10.5 (Intra- and Inter-day)< 15[6][12]
Limit of Detection (LOD) --< 1 ng/mL[11]
Limit of Quantitation (LLOQ) 30 ng/mL20 ng/mL10 ng/mL[6][11]

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are generalized protocols for the HPLC-UV and LC-MS/MS analysis of this compound.

HPLC-UV Method Protocol
  • Sample Preparation:

    • For urine samples, a simple dilution with a buffered β-glucuronidase solution can be performed, followed by incubation and the addition of a protein precipitating agent like methanol containing an internal standard (e.g., phenobarbital).[6][7]

    • For solid dosage forms, a specific number of tablets are weighed and finely powdered, followed by extraction with a suitable solvent.[3]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.[7]

    • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase.[7]

    • Flow Rate: A constant flow rate, for instance, 1.0 mL/min, is maintained.[9][13]

    • Detection: UV detection is performed at a specific wavelength, such as 210 nm or 254 nm.[7][9]

  • Calibration and Quantification:

    • A standard curve is generated using a series of known concentrations of the this compound reference standard.[7]

    • The concentration of this compound in the samples is determined by comparing their peak areas to the standard curve.

LC-MS/MS Method Protocol
  • Sample Preparation:

    • For biological matrices like plasma or serum, protein precipitation is a common and rapid method.[5] This involves adding a solvent like acetonitrile to the sample to precipitate proteins, followed by centrifugation to collect the supernatant.

    • Alternatively, solid-phase extraction (SPE) can be employed for cleaner extracts.[14]

  • Chromatographic Conditions:

    • Column: A C18 analytical column is frequently used for separation.[6][15]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and water, both containing a small amount of an additive like formic acid to improve ionization, is often used.[6][15]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically used.[6][15]

    • Detection Mode: The analysis is performed in the selected reaction monitoring (SRM) mode for high selectivity and sensitivity.[15] This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Data Analysis:

    • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with reference standards.

Validation Workflow

The validation of a new analytical method follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.

ValidationWorkflow A Method Development & Optimization B Procurement of Reference Standards A->B C Preparation of Validation Protocol B->C D Method Validation Experiments C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Data Analysis & Evaluation E->K F->K G->K H->K I->K J->K L Validation Report Generation K->L

Caption: Workflow for the validation of a new analytical method.

References

Assessing the specificity of Mephenytoin for CYP2C19 over other CYPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of Mephenytoin's specificity for the cytochrome P450 enzyme CYP2C19 over other CYP isoforms. The information presented herein is based on available experimental data to assist researchers in drug metabolism studies and development.

Executive Summary

Metabolic Pathway of this compound

This compound is a racemic mixture of (S)- and (R)-enantiomers, with the (S)-enantiomer being the principal substrate for CYP2C19. The two main metabolic pathways for (S)-Mephenytoin are:

  • 4'-Hydroxylation: This is the major metabolic pathway and is almost exclusively catalyzed by CYP2C19, leading to the formation of 4'-hydroxy-mephenytoin. The high degree of specificity of this reaction makes (S)-mephenytoin an ideal in vitro and in vivo probe for assessing CYP2C19 activity.

  • N-demethylation: This pathway results in the formation of Nirvanol (5-ethyl-5-phenylhydantoin) and is predominantly mediated by CYP2B6. Other CYPs, such as CYP1A2 and CYP3A4, may have minor contributions to the overall metabolism of this compound and its related compound, phenytoin.

The metabolic pathway can be visualized as follows:

Mephenytoin_Metabolism This compound (S)-Mephenytoin Hydroxythis compound 4'-hydroxy-mephenytoin This compound->Hydroxythis compound 4'-hydroxylation Nirvanol Nirvanol This compound->Nirvanol N-demethylation CYP2C19 CYP2C19 CYP2C19->this compound CYP2B6 CYP2B6 CYP2B6->this compound

Fig. 1: Metabolic pathways of (S)-Mephenytoin.

Specificity Data

While direct comparative data on the inhibition of multiple CYP isoforms by this compound is limited, its substrate specificity is well-documented. The following table summarizes the primary CYP enzymes involved in this compound metabolism, highlighting the specificity for CYP2C19.

CYP IsoformRole in this compound MetabolismSupporting Evidence
CYP2C19 Primary enzyme for 4'-hydroxylation of (S)-mephenytoin. Extensive literature confirms (S)-mephenytoin as a selective probe substrate for CYP2C19.
CYP2B6Primary enzyme for N-demethylation of S-mephenytoin.Studies have shown a strong correlation between CYP2B6 activity and Nirvanol formation.
CYP2C9Major enzyme in the metabolism of the related compound, phenytoin. Its role in this compound metabolism is less pronounced.Phenytoin hydroxylation is primarily mediated by CYP2C9.
CYP1A2Minor role in the overall metabolism.Some studies suggest minor involvement in the metabolism of this compound or related compounds.
CYP3A4Minor role in the overall metabolism.Some studies suggest minor involvement in the metabolism of this compound or related compounds.

Note: The table is based on substrate metabolism data due to the lack of comprehensive inhibitory (IC50/Ki) data for this compound across a panel of CYP enzymes in the reviewed literature.

Experimental Protocols

The following is a generalized protocol for an in vitro CYP inhibition assay to determine the IC50 values of a test compound, such as this compound. This protocol is based on standard methodologies described in the scientific literature.

Objective: To determine the concentration of a test compound that causes 50% inhibition (IC50) of the activity of major human CYP isoforms.

Materials:

  • Human Liver Microsomes (HLMs)

  • CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, (S)-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • Test compound (this compound)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • 96-well plates

  • Incubator

  • LC-MS/MS system for analysis

Experimental Workflow:

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare test compound dilutions D Pre-incubate HLMs with test compound A->D B Prepare probe substrate solutions E Initiate reaction with NADPH regenerating system and probe substrate B->E C Prepare Human Liver Microsomes (HLMs) C->D D->E F Incubate at 37°C E->F G Quench reaction F->G H Centrifuge and collect supernatant G->H I Analyze metabolite formation by LC-MS/MS H->I J Calculate IC50 values I->J

Fig. 2: Experimental workflow for CYP inhibition assay.

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and probe substrates in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in buffer.

  • Incubation Mixture: In a 96-well plate, add the following in order:

    • Potassium phosphate buffer

    • Human Liver Microsomes

    • A series of concentrations of the test compound (or vehicle control)

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Add the probe substrate to each well, followed by the NADPH regenerating system to initiate the metabolic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Determine the percent inhibition of enzyme activity at each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to calculate the IC50 value.

Conclusion

This compound demonstrates high specificity as a substrate for CYP2C19-mediated 4'-hydroxylation, making it an invaluable tool for phenotyping and assessing the activity of this important drug-metabolizing enzyme. While its N-demethylation is primarily catalyzed by CYP2B6, its interaction with other CYP isoforms appears to be minimal from a metabolic standpoint. The lack of comprehensive comparative data on its inhibitory effects across a wide range of CYPs suggests that its primary utility in drug development and research remains as a selective substrate rather than a broad-spectrum inhibitor. Further studies are warranted to fully characterize the inhibitory profile of this compound against a comprehensive panel of CYP enzymes to provide a more complete understanding of its potential for drug-drug interactions.

Comparative analysis of Mephenytoin metabolism in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at Species-Specific Differences in Mephenytoin Biotransformation

This compound, an anticonvulsant hydantoin drug, exhibits significant inter-individual and inter-species differences in its metabolism, primarily due to genetic polymorphisms in the cytochrome P450 (CYP) enzyme system. Understanding these variations is critical for preclinical drug development and the extrapolation of animal data to humans. This guide provides a comparative analysis of this compound metabolism in humans, rats, mice, and dogs, supported by experimental data and detailed methodologies.

Key Metabolic Pathways

This compound undergoes two primary metabolic transformations: aromatic 4'-hydroxylation to form 4'-hydroxythis compound, and N-demethylation to produce Nirvanol (5-ethyl-5-phenylhydantoin). The 4'-hydroxylation pathway is stereoselective, with a preference for the (S)-enantiomer, and is the principal route of elimination in extensive metabolizers. This reaction is predominantly catalyzed by the polymorphic enzyme CYP2C19 in humans.[1][2] N-demethylation is generally a less significant pathway for (S)-mephenytoin but can be a major route for the (R)-enantiomer.

Comparative In Vitro Metabolism

The following table summarizes the kinetic parameters for the two major metabolic pathways of this compound in liver microsomes from different species. This in vitro data provides a direct comparison of the enzymatic efficiency for each metabolic route.

SpeciesMetabolic PathwayEnantiomerVmax (nmol/mg protein/h)Km (µM)Primary Enzyme(s)
Human 4'-Hydroxylation(S)-Mephenytoin0.9 - 10.6[3]30 - 350[1]CYP2C19[1]
N-DemethylationRacemicDid not show saturation up to 500 µM[2]-CYP3A4, CYP2B6, CYP2C19
Rat 4'-Hydroxylation(S)-MephenytoinData not availableData not availableCYP2C family
N-DemethylationRacemicData not availableData not availableData not available
Mouse 4'-Hydroxylation(S)-MephenytoinData not availableData not availableCYP2C family
N-DemethylationRacemicData not availableData not availableData not available
Dog 4'-Hydroxylation(S)-MephenytoinData not availableData not availableCYP2C41 (inefficient)[4]
N-DemethylationRacemicData not availableData not availableData not available

In Vivo Pharmacokinetics

While direct in vitro comparisons are limited, in vivo studies provide insights into the overall disposition of this compound in different species.

  • Humans: The metabolism of this compound is well-characterized and exhibits polymorphism, leading to "extensive" and "poor" metabolizer phenotypes based on CYP2C19 activity.[1]

  • Rats: Studies have shown stereoselective elimination of this compound, with different clearance rates for the (R)- and (S)-enantiomers, suggesting differential metabolism of the two forms.

  • Dogs: The canine CYP2C41 has been shown to metabolize (S)-mephenytoin, although it does so with low efficiency.[4]

Experimental Protocols

In Vitro Metabolism Assay Using Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of this compound.

1. Materials:

  • Liver microsomes (human, rat, mouse, dog)

  • This compound (racemic, (S)-, and (R)-enantiomers)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • High-performance liquid chromatography (HPLC) system with a suitable chiral column

2. Incubation:

  • Pre-warm a solution of liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.

  • Add this compound to the microsomal solution at various concentrations to determine kinetic parameters.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time, ensuring linear reaction kinetics.

  • Terminate the reaction by adding ice-cold acetonitrile.

3. Sample Analysis:

  • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

  • Separate and quantify the parent drug and its metabolites (4'-hydroxythis compound and Nirvanol) using a validated analytical method.

4. Data Analysis:

  • Calculate the rate of metabolite formation at each substrate concentration.

  • Determine the Michaelis-Menten kinetic parameters, Vmax and Km, by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizing Metabolic Pathways and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow for its in vitro analysis.

Mephenytoin_Metabolism cluster_pathways Metabolic Pathways This compound This compound Hydroxythis compound 4'-Hydroxythis compound This compound->Hydroxythis compound 4'-Hydroxylation (CYP2C19) Nirvanol Nirvanol This compound->Nirvanol N-Demethylation (CYP3A4, CYP2B6, etc.)

This compound Metabolic Pathways

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes (Human, Rat, Mouse, Dog) Incubate Incubate at 37°C Microsomes->Incubate Substrate This compound Solution Substrate->Incubate Cofactors NADPH Regenerating System Cofactors->Incubate Terminate Terminate Reaction Incubate->Terminate Separate Centrifuge & Separate Supernatant Terminate->Separate Analyze HPLC Analysis Separate->Analyze Data Determine Vmax and Km Analyze->Data

In Vitro Metabolism Experimental Workflow

Conclusion

The metabolism of this compound shows considerable species-dependent differences, primarily driven by variations in the expression and activity of CYP enzymes, particularly the CYP2C subfamily. While human metabolism is well-documented, a significant knowledge gap exists for common preclinical species like rats, mice, and dogs, especially concerning in vitro kinetic data. Further research is warranted to fully characterize the metabolic profiles of this compound in these species to improve the accuracy of preclinical safety and efficacy assessments and their translation to human clinical outcomes.

References

Safety Operating Guide

Proper Disposal Procedures for Mephenytoin

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of mephenytoin, an anticonvulsant hydantoin compound, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Although no longer widely available for clinical use in the United States or the United Kingdom, its presence in research and development settings necessitates clear, procedural guidance for its waste management.[1] Disposal protocols are dictated by federal and state regulations, primarily those from the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).

Regulatory Classification

This compound is not classified as a controlled substance by the DEA.[2][3] Therefore, the stringent disposal requirements specific to controlled substances, such as the DEA's "non-retrievable" standard or the use of DEA Form 41 for documenting destruction, do not apply.

The primary regulatory consideration for this compound disposal falls under the EPA's Resource Conservation and Recovery Act (RCRA).[4] Under RCRA, a pharmaceutical waste is considered hazardous if it is either specifically listed (P-list or U-list) or if it exhibits one or more hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6] this compound is not found on the P or U lists of hazardous wastes.[4] The responsibility for determining if a waste exhibits hazardous characteristics lies with the waste generator—the laboratory or institution.

Regulatory Body Classification Category This compound Status Disposal Implications
DEA Controlled SubstanceNot ScheduledDEA-specific destruction procedures are not required.
EPA (RCRA) P- or U-Listed Hazardous WasteNot ListedNot automatically classified as hazardous waste.
EPA (RCRA) Characteristic Hazardous WasteGenerator must determineIf it exhibits toxicity, ignitability, corrosivity, or reactivity.

Step-by-Step Disposal Protocol for Research Laboratories

This protocol provides a systematic approach for the disposal of this compound from a research or drug development environment.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound, including pure chemical compound, contaminated labware (e.g., vials, gloves, bench paper), and solutions.

  • Segregate this compound waste from all other laboratory waste at the point of generation.

  • Do not mix this compound waste with regular trash, sharps containers (unless the waste is also a sharp), or biohazardous waste.

Step 2: Hazardous Waste Determination (Waste Characterization)

  • The generator must determine if the this compound waste is hazardous under RCRA. Consult your institution's Environmental Health and Safety (EHS) department for guidance.

  • Toxicity Characteristic: This is the most likely characteristic to apply. The determination can be made based on information in the Safety Data Sheet (SDS), which indicates that this compound is harmful if swallowed.[7] Your EHS office will provide the specific criteria for making this determination.

  • Based on this characterization, the waste will be managed as either RCRA Hazardous Pharmaceutical Waste or Non-Hazardous Pharmaceutical Waste .

Step 3: Containerization and Labeling

  • If RCRA Hazardous:

    • Place waste in a designated black pharmaceutical waste container.

    • The container must be durable, leak-proof, and have a secure lid.

    • Label the container clearly with the words "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "solid," "contaminated debris").

  • If Non-RCRA Hazardous:

    • Place waste in a designated blue or white non-hazardous pharmaceutical waste container.

    • The container should be secure and leak-proof.

    • Label the container clearly as "Non-Hazardous Pharmaceutical Waste" and identify the contents.

Step 4: Storage and Accumulation

  • Store the sealed waste containers in a designated, secure satellite accumulation area within the laboratory or a central accumulation area managed by your institution.

  • Follow institutional and regulatory time and volume limits for waste accumulation.

  • Ensure the storage area is away from drains and incompatible materials.

Step 5: Arrange for Professional Disposal

  • Never dispose of this compound down the drain or in the regular trash.[8]

  • Coordinate with your institution's EHS department to arrange for pickup by a licensed hazardous waste or pharmaceutical waste vendor.

  • The vendor will transport the waste to a permitted facility for final disposal, which is typically high-temperature incineration for both hazardous and non-hazardous pharmaceutical waste.[8][9]

Step 6: Documentation

  • Maintain accurate records of the waste generated, including the date, quantity, and characterization.

  • Retain all shipping manifests and certificates of destruction provided by the waste disposal vendor as proof of proper disposal.

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

MephenytoinDisposal start Start: this compound Waste Generated segregate Step 1: Segregate Waste at Point of Generation start->segregate characterize Step 2: Perform Waste Characterization (RCRA) segregate->characterize is_hazardous Is waste RCRA hazardous? hazardous_container Step 3a: Use BLACK Container for Hazardous Pharmaceutical Waste characterize->hazardous_container Yes non_hazardous_container Step 3b: Use BLUE/WHITE Container for Non-Hazardous Pharmaceutical Waste characterize->non_hazardous_container No hazardous_label Label as 'Hazardous Waste' hazardous_container->hazardous_label storage Step 4: Store in Designated Accumulation Area hazardous_label->storage non_hazardous_label Label as 'Non-Hazardous Waste' non_hazardous_container->non_hazardous_label non_hazardous_label->storage pickup Step 5: Arrange Pickup by Licensed Waste Vendor storage->pickup disposal Step 6: Final Disposal via Incineration pickup->disposal document Step 7: Retain All Disposal Documentation disposal->document

References

Navigating the Safe Handling and Disposal of Mephenytoin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the paramount importance of safety in the handling and disposal of chemical compounds cannot be overstated. This guide provides essential, immediate safety and logistical information for the anticonvulsant drug Mephenytoin, including operational and disposal plans to ensure a secure laboratory environment.

This compound, a hydantoin-derivative anticonvulsant, requires careful handling due to its potential hazards.[1][2] While some safety data sheets (SDS) may not classify it as hazardous under the Globally Harmonized System (GHS), it is prudent to treat it as a potentially hazardous substance.[3] One SDS for (S)-Mephenytoin identifies it as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and a potential cause of respiratory irritation. It is also suspected of damaging fertility or the unborn child and may cause organ damage through prolonged or repeated exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound in a laboratory setting, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 dust mask or higherTo prevent inhalation of this compound powder, especially during weighing and transfer.
Eye Protection Chemical safety goggles or a face shieldTo shield the eyes from potential splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Butyl rubber)To avoid direct skin contact. Double gloving is recommended.
Body Protection Laboratory coat or chemical-resistant apronTo protect skin and clothing from contamination.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is essential for the safe handling of this compound from receipt to disposal. Adherence to these steps will help ensure a controlled and safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage while wearing appropriate PPE.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and ignition sources. The recommended storage temperature is -20°C for long-term stability.[3]

Handling and Preparation
  • Engineering Controls: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. Ensure that a safety shower and eye wash station are readily accessible.[3]

  • Weighing and Transfer: Handle the solid compound with care to avoid generating dust. Use a spatula or other appropriate tools for transfers.

  • Solution Preparation: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[3] When preparing solutions, work inside a fume hood to avoid inhaling solvent vapors. Add the solid to the solvent slowly to prevent splashing.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to contain and decontaminate the area.

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.

  • Containment: For liquid spills, use an absorbent material like diatomite or universal binders to contain the spill. For powder spills, gently cover with a wet paper towel to avoid creating airborne dust.

  • Decontamination: Clean the spill area thoroughly. One recommended method involves scrubbing with alcohol, followed by a detergent and water wash.[3] For hazardous drugs, a common procedure is to clean the area with a 10% bleach solution followed by a rinse with 1% sodium thiosulfate, then a detergent and water wash.

  • Waste Disposal: All cleanup materials must be collected and disposed of as hazardous waste in a sealed container.[3]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and associated waste is a critical final step. All this compound waste, including unused product, contaminated lab materials (e.g., gloves, weighing paper, empty containers), and cleanup debris, must be treated as hazardous waste.

  • Segregation: Segregate all this compound-contaminated waste from general laboratory waste.

  • Containerization: Place all hazardous waste in a clearly labeled, sealed, and leak-proof container. The container must be marked with the words "HAZARDOUS WASTE" and list the contents.

  • Disposal: Dispose of the hazardous waste container in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Flushing this compound down the drain is strictly prohibited as it can lead to environmental contamination.

Quantitative Data: Occupational Exposure Limits

It is important to note that no specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for this compound by major regulatory bodies like OSHA or ACGIH.[3][4] The absence of these values underscores the need for a conservative approach to handling, assuming the compound is hazardous and minimizing all potential exposures. For the related compound Phenytoin, it has also been stated that no occupational exposure limits have been established.[4] A Pfizer safety data sheet for Phenytoin Sodium Capsules lists a Pfizer Occupational Exposure Limit (OEL) of 0.4 mg/m³ as an 8-hour Time-Weighted Average (TWA), however, this is for a mixture and may not be directly applicable to pure this compound.[5]

Safe Handling Workflow for this compound

Safe_Handling_of_this compound Safe Handling Workflow for this compound cluster_prep Preparation & Handling cluster_spill Emergency Procedures cluster_disposal Disposal Receiving 1. Receiving & Storage - Inspect container - Store in cool, dry, well-ventilated area Handling 2. Handling & Preparation - Work in fume hood - Wear full PPE Receiving->Handling Weighing 3. Weighing & Transfer - Minimize dust generation Handling->Weighing Solution 4. Solution Preparation - Add solid to solvent slowly Weighing->Solution Segregate 5. Segregate Waste - Separate from general lab waste Solution->Segregate Spill Spill Occurs Evacuate Evacuate & Ventilate Area Spill->Evacuate Contain Contain Spill Evacuate->Contain Decontaminate Decontaminate Area Contain->Decontaminate Containerize 6. Containerize Waste - Use labeled, sealed containers Decontaminate->Containerize Segregate->Containerize Dispose 7. Dispose as Hazardous Waste - Follow institutional & regulatory guidelines Containerize->Dispose

Caption: Workflow for the safe handling of this compound in a laboratory setting.

By adhering to these guidelines, laboratory professionals can significantly mitigate the risks associated with handling this compound, ensuring their safety and the integrity of their research environment. Always consult your institution's specific safety protocols and the latest Safety Data Sheet for the most current information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mephenytoin
Reactant of Route 2
Reactant of Route 2
Mephenytoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.